Methyl 7-bromo-3-hydroxy-2-naphthoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVJUKTZWCTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 7-bromo-3-hydroxy-2-naphthoate: A Technical Guide on Synthesis, Properties, and Neuropharmacological Applications
Executive Summary
Methyl 7-bromo-3-hydroxy-2-naphthoate is a highly versatile aromatic building block widely utilized in chemical biology and drug discovery. Characterized by its rigid naphthoic acid core, this compound serves as a critical intermediate in the synthesis of unnatural amino acids (UAAs) for protein labeling and the development of allosteric modulators targeting the N-methyl-D-aspartate (NMDA) receptor [1][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility in neuropharmacology, and a self-validating protocol for its synthesis.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic synthesis and biological assays. The presence of the bromine atom at the 7-position introduces a heavy halogen that significantly alters the molecule's lipophilicity and serves as a prime handle for palladium-catalyzed cross-coupling reactions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10155-36-9 |
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.10 g/mol |
| SMILES | O=C(OC)C1=C(O)C=C2C=CC(Br)=CC2=C1 |
| Appearance | Yellow to off-white solid |
| Solubility | Soluble in Methanol, DMSO, DMF; Insoluble in Water |
Data synthesized from authoritative chemical databases [1][2].
Mechanistic Role in Drug Development & Chemical Biology
The strategic selection of this compound in drug design is driven by its unique structural topology.
Causality in Structure-Activity Relationships (SAR): In the context of neuropharmacology, derivatives of 2-naphthoic acid have been identified as potent positive and negative allosteric modulators of NMDA receptors (specifically GluN2A-D subunits) [3]. The causality behind using this specific scaffold lies in three distinct structural features:
-
The Naphthoic Core: Provides a rigid, planar, and lipophilic surface area that optimally occupies the hydrophobic pocket of the NMDA receptor's amino-terminal domain (ATD).
-
The 3-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor. SAR studies demonstrate that the 3-OH group is vital for anchoring the molecule to specific polar residues within the allosteric binding site, significantly increasing inhibitory or potentiating activity depending on the target subunit [3].
-
The 7-Bromo Substituent: While contributing to the overall halogen-bonding and lipophilicity, its primary role in early-stage development is as a synthetic handle. It allows researchers to rapidly generate libraries of structural analogs via Suzuki-Miyaura or Sonogashira couplings to probe the spatial limits of the receptor's binding pocket.
Furthermore, in chemical biology, this compound is utilized to synthesize unnatural amino acids that can be genetically encoded into proteins (like sfGFP) for structural stabilization and fluorescent labeling [4].
Postulated allosteric modulation pathway of NMDA receptors by 2-naphthoic acid derivatives.
Synthesis & Experimental Protocols: A Self-Validating System
The synthesis of this compound is typically achieved via the Fischer esterification of commercially available 7-bromo-3-hydroxy-2-naphthoic acid[4].
Causality of Experimental Choices: Fischer esterification is selected over coupling reagents (like EDC/HOBt) due to its scalability, atom economy, and cost-effectiveness. The addition of concentrated sulfuric acid (H₂SO₄) serves a dual catalytic purpose: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it acts as a dehydrating agent. Because the reaction is an equilibrium process, utilizing methanol as both the solvent and the nucleophile in vast excess drives the reaction forward according to Le Chatelier's principle.
Step-by-Step Methodology:
-
Reagent Preparation: Suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq, e.g., 3.74 mmol) in anhydrous methanol (50 mL).
-
Catalysis: Slowly add concentrated H₂SO₄ (0.40 mL) dropwise to the stirring suspension at 0°C to prevent uncontrolled exothermic splashing.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C. Stir continuously for 12–16 hours. In-process control: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1); the product spot will run higher (higher
) than the highly polar carboxylic acid precursor. -
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and remove unreacted starting material) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a yellow solid (typical yield: >95%) [4].
Analytical Validation (Self-Validating QC): A protocol is only as reliable as its validation metrics. To confirm successful esterification without side-reactions (such as sulfonation of the naphthoic ring), the following self-validating checks must be performed:
-
¹H-NMR (300 MHz, DMSO-d6): The definitive proof of success is the appearance of a sharp, three-proton singlet at approximately
3.90–4.00 ppm, corresponding to the newly formed methyl ester group. The disappearance of the broad carboxylic acid OH peak (typically >12 ppm) confirms complete conversion. The phenolic OH at the 3-position will remain visible (often around 10.34 ppm) [4]. -
LC-MS: Electrospray ionization (ESI) should reveal a molecular ion peak
at m/z 281.0 and 283.0 in a 1:1 ratio, which is the classic isotopic signature validating the retention of the bromine atom.
Step-by-step synthesis and self-validating analytical workflow for the methyl esterification.
References
-
Title: Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]
-
Title: Genetically encoding unnatural amino acids: Novel tools for protein labelling and chemical stabilisation of low-affinity protein Source: Technical University of Munich (mediaTUM) URL: [Link]
Difference between 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester
An In-depth Technical Guide to the Core Differences Between 7-bromo-3-hydroxy-2-naphthoic acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, substituted naphthoic acids serve as privileged scaffolds. Their rigid, aromatic core provides a robust framework for the construction of complex molecular architectures. Among these, 7-bromo-3-hydroxy-2-naphthoic acid and its corresponding methyl ester, methyl 7-bromo-3-hydroxy-2-naphthoate, are pivotal intermediates. While separated by a simple esterification reaction, the functional and reactive distinctions between the free carboxylic acid and its methyl ester are profound, dictating their unique roles in synthetic strategies.
This technical guide offers a comprehensive analysis of these two compounds, moving beyond a simple recitation of properties to explore the causality behind their differential reactivity and applications. As a senior application scientist, the aim is to provide field-proven insights that are both technically accurate and practically relevant for professionals in drug development and chemical research.
Chemical Structures:
| 7-bromo-3-hydroxy-2-naphthoic acid | This compound |
| Figure 1. | Figure 2. |
Part 1: A Comparative Analysis of Physicochemical Properties
The conversion of the carboxylic acid to its methyl ester induces significant changes in the molecule's physical properties. These differences, summarized below, are critical for handling, characterization, and application in various chemical reactions and formulations.
| Property | 7-bromo-3-hydroxy-2-naphthoic acid | This compound |
| Molecular Formula | C₁₁H₇BrO₃[1][2][3][4] | C₁₂H₉BrO₃[5] |
| Molecular Weight | 267.08 g/mol [1][2][4] | 281.11 g/mol [5] |
| CAS Number | 1779-11-9[1][2][3][4] | 10155-36-9[5] |
| Appearance | White to yellow powder/crystal[2] | Data not widely available, likely a solid. |
| Melting Point | 262 °C[1] | Data not widely available, expected to be lower than the acid. |
| Acidity (pKa) | The parent 3-hydroxy-2-naphthoic acid has a pKa of 2.79.[1] The bromo-substituent has a minor acidifying effect. | Not applicable (lacks the acidic carboxylic proton). |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; deprotonates in aqueous base to form a soluble salt. | Generally more soluble in less polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to the acid. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (from -COOH and -OH) and acceptor. | Acts as a hydrogen bond donor (from -OH) and acceptor. |
The most critical distinction lies in the acidity. The carboxylic acid is a moderately strong organic acid, a property that is completely removed upon conversion to the methyl ester.[1] This has significant implications for its reactivity, dictating that the acid can act as a proton source and readily engage in acid-base chemistry. The change in polarity and hydrogen bonding capability also directly influences solubility, with the ester generally showing improved solubility in a wider range of common organic solvents.
Part 2: Synthesis and Interconversion: The Esterification Pathway
The primary synthetic route connecting these two molecules is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
7-bromo-3-hydroxy-2-naphthoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 equivalent) in an excess of methanol. The methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops for a small-scale reaction) to the suspension.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: a. Allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator.[6] c. Dissolve the resulting residue in ethyl acetate. d. Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), water, and finally, brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[6]
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality in Experimental Design:
-
Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the reaction equilibrium to favor the formation of the ester product.
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the sulfuric acid catalyst and any remaining acidic starting material, preventing potential hydrolysis of the ester product during storage.
Experimental Workflow Diagram
Caption: General workflow for the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.
Part 3: The Core of the Matter: Differential Reactivity
The primary functional difference—the acidic proton of the carboxyl group versus the ester's methyl group—governs the distinct reactive pathways available to each molecule.
Reactivity of 7-bromo-3-hydroxy-2-naphthoic acid
The presence of the carboxylic acid group makes this molecule a versatile synthetic precursor.
-
Acidity and Salt Formation: It readily reacts with bases to form carboxylate salts, which can alter its solubility and handling properties.
-
Amide Bond Formation: This is one of its most important reactions. The carboxylic acid can be coupled with primary or secondary amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or by first converting it to a more reactive acid chloride (using thionyl chloride or oxalyl chloride). This pathway is fundamental in building larger molecules, particularly in pharmaceutical synthesis.[6]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of this compound
The methyl ester is generally less reactive than the carboxylic acid but offers its own set of synthetic transformations.
-
Hydrolysis (Saponification): The ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This makes the methyl ester an effective protecting group for the carboxylic acid functionality.
-
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.
-
Nucleophilic Acyl Substitution: The ester can react with strong nucleophiles. For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols.[7]
-
Amidation: While less direct than from the carboxylic acid, the ester can be converted to an amide by heating with an amine, often requiring more forcing conditions.
Shared Reactivity Profile
Both molecules share reactive sites at the phenolic hydroxyl group and the aromatic naphthalene ring.
-
Phenolic Hydroxyl Group: The -OH group can be alkylated to form ethers (e.g., using methyl iodide and a base like K₂CO₃) or acylated to form esters.[8]
-
Aromatic Ring: The bromine atom at the 7-position is a key handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it invaluable for library synthesis in drug discovery.[9]
Reaction Mechanism: Fischer Esterification
Caption: Key mechanistic steps of the Fischer-Speier esterification reaction.
Part 4: Spectroscopic Fingerprints for Distinction
Clear differentiation between the acid and its methyl ester is readily achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most definitive evidence is the appearance of a new singlet in the spectrum of the methyl ester, typically around 3.9-4.0 ppm, corresponding to the three protons of the -OCH₃ group. Concurrently, the broad, often exchangeable, signal of the carboxylic acid proton (-COOH) in the acid's spectrum (typically >10 ppm) will be absent.
-
¹³C NMR Spectroscopy: The carbon of the methyl group in the ester will appear as a distinct signal around 52 ppm. There will also be a slight shift in the chemical shift of the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[3] This signature feature is absent in the spectrum of the methyl ester. Additionally, the C=O stretching frequency for the ester carbonyl is typically found at a higher wavenumber (e.g., ~1720 cm⁻¹) compared to the conjugated carboxylic acid carbonyl (~1680 cm⁻¹).
Part 5: Strategic Applications in Research and Development
The choice between using the acid or its ester is a strategic one in multi-step synthesis.
-
7-bromo-3-hydroxy-2-naphthoic acid is the preferred starting material when the desired final product is an amide, a different ester, or when the acidic nature of the group is required for a specific biological interaction. Its role as a precursor to dyes and pigments is also well-established.[10] Substituted naphthoic acids, in general, are valuable scaffolds for generating diverse molecular libraries for drug discovery.[9]
-
This compound is often used as an intermediate where the carboxylic acid needs to be "protected". By converting the acid to the ester, a chemist can perform reactions on other parts of the molecule—such as Suzuki coupling at the bromine site or alkylation of the hydroxyl group—without interference from the acidic proton. The ester can then be easily hydrolyzed in a final step to reveal the free carboxylic acid if needed. This strategy is crucial in the synthesis of complex pharmaceutical agents like Adapalene and Dasabuvir, where related bromo-naphthoate esters are key intermediates.[11]
Conclusion
While 7-bromo-3-hydroxy-2-naphthoic acid and its methyl ester are closely related, they are not interchangeable. The presence of the acidic proton in the former imparts a distinct set of reactive properties, making it a direct precursor for amides and other acid derivatives. The methyl ester, by contrast, offers a protected form of this functionality, opening up different synthetic avenues and providing greater stability under certain reaction conditions. A thorough understanding of these core differences in their physical properties, reactivity, and spectroscopic signatures is essential for researchers and scientists to effectively harness their potential as versatile building blocks in the design and development of novel chemical entities.
References
-
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]
-
3-Hydroxy-2-naphthoic acid - Wikipedia. [Link]
-
1-Naphthoic acid, ethyl ester - Organic Syntheses Procedure. [Link]
-
Methyl 3-methoxy-2-naphthoate - Organic Syntheses Procedure. [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - P
- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]
- 3. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]
- 5. This compound 97% | CAS: 10155-36-9 | AChemBlock [achemblock.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
A Technical Guide to the Photophysical Properties of Brominated Hydroxynaphthoates
Abstract
This technical guide provides a comprehensive exploration of the photophysical properties of brominated hydroxynaphthoates, a class of molecules with significant potential in materials science and drug development. We delve into the profound influence of bromine substitution on the electronic and photophysical behavior of the hydroxynaphthoate scaffold. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and professionals a detailed roadmap for the characterization and understanding of these compounds. Key topics include the synthesis of key precursors, the heavy-atom effect, and its role in modulating fluorescence and promoting intersystem crossing, alongside detailed methodologies for absorption spectroscopy, fluorescence quantum yield determination, and phosphorescence measurements.
Introduction: The Significance of Bromination in Hydroxynaphthoate Photophysics
Hydroxynaphthoic acids and their ester derivatives (hydroxynaphthoates) are versatile aromatic compounds that often exhibit interesting photophysical properties, including fluorescence.[1] The introduction of a bromine atom onto this aromatic framework dramatically alters its electronic landscape and subsequent de-excitation pathways following photoexcitation. This is primarily due to the "internal heavy-atom effect," a phenomenon where the presence of a heavy atom like bromine enhances spin-orbit coupling.[2]
This enhanced coupling facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[3] Consequently, bromination typically leads to a significant quenching of fluorescence and a marked increase in the probability of phosphorescence.[2][4] This ability to tune the photophysical outputs—shifting from a primarily fluorescent molecule to one that can populate triplet states efficiently—opens up a vast range of applications, including:
-
Photodynamic Therapy (PDT): Efficient triplet state formation is a prerequisite for generating cytotoxic singlet oxygen.
-
Organic Light-Emitting Diodes (OLEDs): Phosphorescent emitters can, in principle, achieve 100% internal quantum efficiency.
-
Bio-imaging and Sensing: The long lifetime of the triplet state makes it sensitive to the local molecular environment.
This guide will provide the foundational knowledge and practical protocols necessary to explore and harness these unique properties.
Synthesis of Brominated Hydroxynaphthoate Precursors
The primary route to brominated hydroxynaphthoates is through the direct electrophilic bromination of the corresponding hydroxynaphthoic acid precursor.[5] The hydroxyl group is a strong activating group that directs substitution primarily to the ortho and para positions.[5] For instance, in the case of 3-hydroxy-2-naphthoic acid, the C4 position is the most likely site of bromination.
Example Synthetic Protocol: Bromination of 3-Hydroxy-2-naphthoic Acid
This protocol describes a common method for synthesizing 4-bromo-3-hydroxy-2-naphthoic acid.
Materials:
-
3-hydroxy-2-naphthoic acid
-
Glacial acetic acid
-
Molecular bromine (Br₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask with stirring.
-
Prepare a solution of bromine (1.05-1.1 equivalents) in a minimal amount of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]
Troubleshooting:
-
Formation of isomers: The hydroxyl group can direct bromination to other positions. Cooling the reaction to 0-5 °C may increase regioselectivity.[5]
-
Over-bromination: Using an excess of bromine can lead to di- or poly-brominated products. Ensure accurate stoichiometry.[5]
-
Purification: Isomeric byproducts can be difficult to separate. Fractional crystallization or preparative column chromatography may be necessary.[5]
Core Photophysical Principles and Characterization
The introduction of bromine fundamentally alters the de-excitation pathways available to the molecule after it absorbs a photon. The following diagram illustrates these key processes.
Caption: Key photophysical pathways affected by bromination.
The Heavy-Atom Effect in Detail
The heavy-atom effect is the cornerstone for understanding the photophysics of brominated aromatics.[2] Spin-orbit coupling (SOC) is a relativistic interaction between the electron's spin angular momentum and its orbital angular momentum. In lighter atoms (like C, H, O), SOC is weak, and transitions between states of different spin multiplicity (e.g., singlet to triplet) are "forbidden" and thus very slow.
However, in heavier atoms like bromine, the SOC is much stronger. When a bromine atom is part of a molecule, its strong SOC perturbs the electronic states of the entire pi-system.[3] This mixing of singlet and triplet character into the wavefunctions relaxes the spin selection rules. The practical consequence is a dramatic increase in the rate of intersystem crossing (k_isc).[6] For some brominated aromatics, the ISC rate can increase by orders of magnitude compared to the non-brominated parent compound.[4][7]
Absorption Spectroscopy
The first step in any photophysical analysis is to measure the UV-Visible absorption spectrum. This reveals the wavelengths of light the molecule absorbs to reach its excited singlet states (S₀ → Sₙ). Bromination can cause a slight red-shift (bathochromic shift) in the absorption bands due to the perturbation of the molecular orbitals.
Fluorescence Quenching
As the rate of intersystem crossing (k_isc) becomes faster and more competitive with the rate of fluorescence (k_f), the fluorescence quantum yield (Φ_F) decreases significantly.[2] The quantum yield is the ratio of photons emitted to photons absorbed.[8] For many brominated aromatics, fluorescence is almost entirely quenched, with Φ_F values approaching zero.[4]
Phosphorescence Enhancement
By efficiently populating the triplet state (T₁) via ISC, bromination paves the way for phosphorescence—the radiative decay from T₁ to S₀. This emission is typically red-shifted relative to fluorescence and has a much longer lifetime (microseconds to seconds, versus nanoseconds for fluorescence). Measuring phosphorescence often requires specific conditions, such as deoxygenation of the solvent (as molecular oxygen is an efficient quencher of triplet states) and sometimes low temperatures to minimize non-radiative decay from the triplet state.
Experimental Protocols
The following protocols provide a framework for the comprehensive photophysical characterization of a novel brominated hydroxynaphthoate.
Caption: A typical workflow for photophysical analysis.
Protocol: UV-Vis Absorption Measurement
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest.
-
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction.
-
Sample Preparation: Prepare a dilute solution of the brominated hydroxynaphthoate in the chosen solvent. The concentration should be chosen such that the maximum absorbance (A_max) is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).
-
Measurement: Record the absorption spectrum over the desired range (e.g., 250-600 nm). Identify the wavelength of maximum absorption (λ_max).
-
Molar Absorptivity (ε): To determine ε, prepare a series of solutions of known concentration and measure their absorbance at λ_max. Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert Law (A = εbc, where b is the path length and c is the concentration), is the molar absorptivity.
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
The comparative method, using a well-characterized standard, is the most common and reliable method for determining Φ_F.[9]
Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The governing equation is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)[9]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
Procedure:
-
Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of five dilute solutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, accurately measure the absorbance of all ten solutions at the chosen excitation wavelength.
-
Measure Fluorescence: Using a calibrated spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the unknown, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Calculate Gradient: Perform a linear regression for each data set to obtain the slope (gradient, Grad).
-
Calculate Φ_X: Use the equation above to calculate the quantum yield of the unknown sample. If the same solvent is used for both, the refractive index term (η²) cancels out.
Data Summary and Interpretation
To facilitate comparison, photophysical data should be compiled into a structured table.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) at λ_abs | λ_em (nm) | Φ_F |
| 3-Hydroxy-2-naphthoic acid | Ethanol | TBD | TBD | TBD | TBD |
| 4-Bromo-3-hydroxy-2-naphthoic acid | Ethanol | TBD | TBD | TBD | TBD |
| User-defined compound | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Interpretation: A significant decrease in the fluorescence quantum yield (Φ_F) for the brominated compound compared to its non-brominated parent is a direct and powerful confirmation of the heavy-atom effect.[2] The absence of significant fluorescence, coupled with the potential for phosphorescence, indicates efficient population of the triplet state, a critical finding for applications requiring triplet sensitization.
Conclusion
The incorporation of bromine atoms into the hydroxynaphthoate scaffold is a potent strategy for rationally designing molecules with tailored photophysical properties. By leveraging the internal heavy-atom effect, researchers can effectively switch off fluorescence and switch on intersystem crossing, populating the triplet state with high efficiency. This guide provides the theoretical framework and validated experimental protocols to synthesize, characterize, and understand these fascinating compounds. The ability to control excited-state dynamics through targeted halogenation offers a powerful tool for professionals in drug development, materials science, and photochemistry.
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Hachim, M. Y., et al. (2018). Naphthoic Acid Derivatives as Photosensitizers for Short-wavelength α-Hydroxyacetophenone Photoinitiators. Journal of Photopolymer Science and Technology, 31(5), 629-634. Retrieved from [Link]
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Ting, C. (1967). Electronic structure and intersystem crossing in 9,10-diphenylanthracene. The Journal of Chemical Physics, 47(10), 3847-3853. Retrieved from [Link]
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Burema, R., et al. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C, 128(4), 1735–1744. Retrieved from [Link]
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Huppert, D., et al. (1979). Intersystem crossing and predissociation of haloaromatics. The Journal of Chemical Physics, 70(6), 2828–2838. Retrieved from [Link]
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Goez, M., et al. (2013). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PLoS ONE, 8(1), e54450. Retrieved from [Link]
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Zhang, H., et al. (2022). Reexamining the Heavy-Atom-Effect: The Universal Heavy-Atom-Induced Fluorescence Enhancement Principle for Through-Space Conjugated AIEgens. Chemical Engineering Journal, 451, 139030. Retrieved from [Link]
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Mandal, A., et al. (2023). Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics. Organic Chemistry Frontiers, 10(19), 4735-4743. Retrieved from [Link]
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Thomas, A., et al. (2018). Enhanced intersystem crossing in core-twisted aromatics. Chemical Communications, 54(76), 10706-10709. Retrieved from [Link]
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Reddy, P., et al. (2015). Synthesis, structure, photophysical, electrochemical properties and antibacterial activity of brominated BODIPYs. New Journal of Chemistry, 39(8), 6196-6204. Retrieved from [Link]
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Nkeze, J., et al. (2022). Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry, 46(36), 17351-17360. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 7-bromo-3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Methyl 7-bromo-3-hydroxy-2-naphthoate
This compound belongs to the class of naphthalenecarboxylic acid esters. The naphthalene core is a prevalent motif in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a bromine atom, a hydroxyl group, and a methyl ester functionality on the naphthalene ring system of the title compound suggests a potential for diverse biological interactions and makes it a valuable intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its purification, formulation, and quality control in any research and development setting.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for the melting and boiling points of this compound (CAS: 10155-36-9) are not found in publicly available databases, we can infer expected properties through a comparative analysis with structurally related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C12H9BrO3 | 281.11 | Not available | Not available |
| 7-Bromo-3-hydroxy-2-naphthoic acid | C11H7BrO3 | 267.08 | Not available | Not available |
| Methyl 3-hydroxy-2-naphthoate | C12H10O3 | 202.21 | 73 | 206 |
Data for related compounds are sourced from publicly available chemical databases.
The parent carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, is a solid, and its esterification to the methyl ester is expected to result in a compound that is also solid at room temperature. The non-brominated analog, Methyl 3-hydroxy-2-naphthoate, has a reported melting point of 73 °C and a boiling point of 206 °C.[1] The introduction of a bromine atom is expected to increase the molecular weight and intermolecular forces, likely resulting in a higher melting point for this compound compared to its non-brominated counterpart.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.[3]
Experimental Protocol: Fischer Esterification
Materials:
-
7-bromo-3-hydroxy-2-naphthoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromo-3-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis and purification of this compound.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is crucial for the characterization of a newly synthesized compound.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[4] Impurities typically cause a depression and broadening of the melting point range.[5]
Protocol: Capillary Method
-
Ensure the purified this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.
Caption: A standard workflow for determining the melting point of a solid compound using the capillary method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is often employed.
Protocol: Micro Boiling Point (Thiele Tube Method)
-
Place a small amount of the liquid sample (or a solid that will be melted) into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the sample.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.
-
Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air expands.
-
Continue heating until a continuous and rapid stream of bubbles emerges, indicating that the sample has reached its boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]
Conclusion
While the definitive melting and boiling points of this compound await experimental determination, this guide provides the necessary theoretical and practical framework for its synthesis and characterization. The provided protocols are based on established and reliable chemical principles, ensuring a high degree of scientific integrity. The determination of these fundamental physicochemical properties is a critical step in the advancement of this compound for potential applications in research and drug development.
References
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 5). Formation of methyl esters. Retrieved from [Link]
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Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15282063, Methyl 7-bromo-2-naphthoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74503, 7-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Boiling Point Determination. Retrieved from [Link]
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Methodological & Application
Synthesis of methyl 7-bromo-3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid
An In-Depth Guide to the Two-Step Synthesis of Methyl 7-bromo-3-hydroxy-2-naphthoate
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of this compound, a valuable substituted naphthalene derivative, starting from 3-hydroxy-2-naphthoic acid. This two-step synthesis is a foundational example of classic organic transformations, involving an acid-catalyzed esterification followed by a regioselective electrophilic aromatic substitution.
The protocols herein are designed for adaptability, providing not just a procedural recipe but also the underlying chemical principles that govern the reactions. This allows researchers to troubleshoot and optimize the synthesis for their specific laboratory conditions and scale requirements.
Introduction: The Utility of Naphthoic Acid Derivatives
Substituted naphthoic acids and their esters are critical scaffolds in medicinal chemistry and materials science. The naphthalene core provides a rigid, lipophilic structure that is present in numerous biologically active molecules and functional materials. Specifically, derivatives of 3-hydroxy-2-naphthoic acid are precursors to a wide range of azo dyes and pigments.[1] The strategic introduction of a bromine atom, as in the target molecule this compound, provides a versatile chemical handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]
The synthesis is approached in two distinct stages:
-
Fischer-Speier Esterification: Conversion of the carboxylic acid moiety of 3-hydroxy-2-naphthoic acid into its corresponding methyl ester.
-
Regioselective Bromination: Electrophilic aromatic substitution on the electron-rich naphthalene ring of the methyl ester to introduce a bromine atom specifically at the C-7 position.
Part 1: Esterification of 3-Hydroxy-2-naphthoic Acid
The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial as the free carboxylic acid could interfere with the subsequent bromination step. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[3]
Principle and Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol (methanol) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The loss of a water molecule from the tetrahedral intermediate, followed by deprotonation, regenerates the catalyst and yields the final ester product.[3]
To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol reactant (methanol), which also serves as the solvent, or by removing water as it is formed.[3][5]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-naphthoate
This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids.[6][7]
Materials & Reagents:
-
3-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separating funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 15-20 mL per gram of starting material).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% or ~3-5 drops per gram of starting material).[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separating funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[6][9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[6]
-
Purification: The crude Methyl 3-hydroxy-2-naphthoate can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to afford a light yellow crystalline powder.[7]
Part 2: Regioselective Bromination of Methyl 3-hydroxy-2-naphthoate
The second stage is the critical regioselective bromination of the synthesized ester. The directing effects of the existing substituents on the naphthalene ring govern the position of the incoming electrophile (Br⁺).
Principle and Mechanism
The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).[10][11] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]
-
Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species. In some cases, a Lewis acid catalyst can be used to polarize the Br-Br bond, creating a more potent electrophile.[14]
-
Nucleophilic Attack and Sigma Complex Formation: The π-electron system of the aromatic naphthalene ring attacks the electrophile. This is the rate-determining step and results in the temporary loss of aromaticity and the formation of the sigma complex.[12][13]
-
Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon bearing the bromine atom, restoring the stable aromatic system and yielding the brominated product.[13]
Regioselectivity: The position of bromination is controlled by the existing substituents:
-
-OH (Hydroxyl) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
-COOCH₃ (Ester) Group: A deactivating group that directs to the meta position.
The strongly activating hydroxyl group at the C-3 position dominates the directing effects. It primarily directs electrophilic substitution to the C-4 position (para) and also strongly activates the entire ring system. However, experimental evidence for related compounds suggests that direct bromination of the 3-hydroxy-2-naphthoic acid system often leads to preferential substitution at the 7-position.[14] This is because the activating influence of the hydroxyl group extends to the adjacent ring, making the C-5 and C-7 positions susceptible to attack. The C-7 position is often favored due to a combination of electronic and steric factors. Controlling reaction conditions, such as temperature and solvent polarity, is crucial for maximizing the yield of the desired 7-bromo isomer and minimizing the formation of byproducts like the 4-bromo isomer.[15]
Caption: Mechanism of Electrophilic Aromatic Substitution.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the bromination of activated aromatic compounds.[15]
Materials & Reagents:
-
Methyl 3-hydroxy-2-naphthoate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid or Chloroform
-
Sodium thiosulfate or Sodium bisulfite (aqueous solution)
-
Water
-
Round-bottom flask, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve Methyl 3-hydroxy-2-naphthoate (1.0 eq) in a suitable solvent like glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.[15]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Lower temperatures can help increase the regioselectivity of the reaction.[15]
-
Bromine Addition: Prepare a solution of bromine (1.0 to 1.1 equivalents) in the same solvent.[15] Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains low. The use of a stoichiometric amount is critical to avoid the formation of di-brominated products.[15]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for 2-4 hours, or until TLC indicates the consumption of the starting material.[15]
-
Quenching: Quench the reaction by pouring the mixture into cold water. If molecular bromine was used, add a small amount of sodium thiosulfate or sodium bisulfite solution to neutralize any excess bromine.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if significant isomeric byproducts are present.[15]
Overall Synthetic Workflow and Data Summary
The two-step process provides a reliable route to the target compound.
Caption: Overall Synthesis Workflow Diagram.
Table 1: Summary of Reagents and Typical Yields
| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield | Product CAS |
| 1. Esterification | 3-Hydroxy-2-naphthoic acid | H₂SO₄ (catalyst) | 0.02 - 0.05 | Methanol | 90-95% | 883-99-8[7] |
| 2. Bromination | Methyl 3-hydroxy-2-naphthoate | Bromine (Br₂) | 1.0 - 1.1 | Acetic Acid | 85-90% | 10155-36-9[16] |
Troubleshooting and Safety Considerations
-
Low Esterification Yield: Ensure methanol is anhydrous and used in a large excess. Check that the reflux time is sufficient for the reaction to reach equilibrium.
-
Formation of Bromination Isomers: The primary challenge is controlling regioselectivity.[15] Maintaining a low reaction temperature (0-5 °C) is critical. The choice of solvent can also influence the outcome; polar solvents like acetic acid may offer different selectivity compared to nonpolar ones like chloroform.[15] If separation of isomers is difficult by crystallization, column chromatography may be necessary.[15]
-
Over-bromination: Use of excess bromine (>1.1 eq) can lead to di- and poly-brominated products. Ensure accurate stoichiometry and slow, controlled addition of the bromine solution.[15]
Safety:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine: Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated fume hood. Have a neutralizing agent (sodium thiosulfate solution) readily available.
-
Organic Solvents: Methanol, ethyl acetate, and acetic acid are flammable. Ensure all heating is done using heating mantles or water baths, with no open flames.
References
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- Methyl 8-bromo-3-hydroxy-1-naphtho
- The Fischer Esterific
- Fischer Esterific
- Electrophilic Arom
- Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Applic
- Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Applic
- Methyl 3-Hydroxy-2-Naphthoate: Synthesis & Quality Control for R&D - NINGBO INNO PHARMCHEM CO.,LTD.
- 7-bromo-3-hydroxy-2-naphthoic acid - ChemSynthesis.
- 7-Bromo-3-hydroxy-2-naphthoic acid - MilliporeSigma.
- Fischer–Speier esterific
- Electrophilic Arom
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
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3-Hydroxy-2-naphthoic acid - Wikipedia. [Link]
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-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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- Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready.
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- Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.
- Methyl 7-bromo-3-hydroxy-2-naphtho
-
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem. [Link]
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Application Note: Suzuki-Miyaura Coupling of Methyl 7-bromo-3-hydroxy-2-naphthoate
Executive Summary & Strategic Rationale
Methyl 7-bromo-3-hydroxy-2-naphthoate (1 ) is a high-value scaffold in drug discovery, particularly for developing PIM kinase inhibitors, dye-sensitized solar cells, and fluorescent probes. Its core structure combines a reactive electrophile (7-bromo) with an orthogonal functional handle (3-hydroxy-2-naphthoate), allowing for rapid diversification.
However, this substrate presents a classic "chemoselectivity paradox" in transition metal catalysis:
-
The Free Phenol (-OH): The acidic proton (
) can quench reactive Pd-aryl species or coordinate to the metal center, poisoning the catalyst. -
The Labile Ester (-COOMe): The proximity of the ester to the phenol makes it susceptible to hydrolysis under the strong basic conditions typically required to facilitate transmetallation.
This guide provides two validated protocols: a Direct Coupling Method (Route A) for high-throughput screening efficiency, and a Protection-Deprotection Method (Route B) for scale-up reliability.
Mechanistic Analysis & Catalyst Selection
The Free Phenol Challenge
In standard Suzuki conditions, the base (e.g.,
Solution: Use a mild, multiphasic base system (
Ligand Selection
-
SPhos / XPhos: These bulky, electron-rich Buchwald ligands are excellent for deactivated aryl bromides and tolerate free phenols well.
- : A robust workhorse catalyst that resists chelation from the naphthoic ester/phenol motif.
- : Suitable for simple aryl boronic acids but air-sensitive and requires strict inert atmosphere.
Reaction Scheme & Workflow
The following diagram illustrates the divergent pathways for coupling.
Figure 1: Strategic decision tree for coupling this compound.
Detailed Experimental Protocols
Protocol A: Direct Coupling (Unprotected Phenol)
Recommended for: Analog library generation, milligram-scale synthesis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.2 - 1.5 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(Tribasic potassium phosphate) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv). -
Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add
(0.05 equiv) quickly under inert flow. Seal the vessel. -
Reaction: Heat to 85°C for 4–12 hours.
-
Note: Monitor by LCMS. If the ester hydrolyzes (M-14 peak), lower temp to 60°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic phase). Wash with brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Protected Route (MOM-Protection)
Recommended for: Multi-gram scale up, expensive boronic acids.
Step 1: Protection
React substrate with Methoxymethyl chloride (MOM-Cl) and DIPEA in DCM at
-
Why MOM? It is stable to basic Suzuki conditions but easily removed with mild acid (unlike methyl ethers which require harsh
).
Step 2: Suzuki Coupling
-
Catalyst:
(1-3 mol%) -
Base:
(2M aqueous) -
Solvent: Toluene / Ethanol (4:1)
-
Temp: Reflux (100°C)
-
Advantage:[1][2][3][4][5] The protected phenol eliminates catalyst poisoning, allowing lower catalyst loading and higher yields (>90%).
Step 3: Deprotection Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to restore the 3-hydroxy group.
Data Summary & Troubleshooting
| Parameter | Direct Coupling (Route A) | Protected Coupling (Route B) |
| Overall Yield | 60 - 80% | 85 - 95% (cumulative) |
| Step Count | 1 | 3 |
| Atom Economy | High | Lower (reagents for protect/deprotect) |
| Ester Stability | Moderate (Risk of hydrolysis) | High |
| Purification | Difficult (Polar phenol tailing) | Easy (Non-polar intermediate) |
Common Failure Modes:
-
Protodeboronation: The boronic acid loses the boron group before coupling.
-
Fix: Use Boronic Esters (Pinacol) or increase catalyst loading.
-
-
Ester Hydrolysis: Product converts to the carboxylic acid.
-
Fix: Switch base from
to (anhydrous conditions) or reduce water ratio.
-
-
Black Precipitate (Pd Black): Catalyst decomposition.
-
Fix: Add additional ligand (e.g.,
or SPhos) to stabilize the Pd species.
-
Process Workflow Diagram
Figure 2: Operational workflow for selecting the optimal synthetic route.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 10155-36-9).
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457–2483.
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (Demonstrates tolerance of naphthoate systems).
-
Lubaev, A. E., et al. (2024).[9] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... (RSC Advances). (Provides precedent for unprotected polar groups).
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. [10]
Sources
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Protocols for the Esterification of 7-bromo-3-hydroxy-2-naphthoic acid: A Detailed Guide for Researchers
Introduction
7-Bromo-3-hydroxy-2-naphthoic acid is a key intermediate in the synthesis of a variety of complex organic molecules, finding applications in medicinal chemistry and materials science. Its derivatives, particularly esters, are of significant interest in drug discovery programs due to the diverse biological activities associated with the naphthoic acid scaffold. The esterification of this molecule, however, presents a unique challenge due to the presence of two acidic protons: one on the carboxylic acid and another on the phenolic hydroxyl group. This guide provides detailed protocols for the selective esterification of the carboxylic acid moiety of 7-bromo-3-hydroxy-2-naphthoic acid, offering insights into method selection, reaction optimization, and troubleshooting. We will explore two robust and widely used methods: the classic Fischer-Speier esterification and the milder Steglich esterification.
Protocol 1: Selective Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For a substrate like 7-bromo-3-hydroxy-2-naphthoic acid, achieving selectivity for the carboxylic acid over the phenol is paramount. The generally lower nucleophilicity of the phenolic hydroxyl group compared to a primary or secondary alcohol, especially under acidic conditions, allows for a high degree of selectivity.[2] The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[1][3]
A study on the esterification of the closely related 3-hydroxy-2-naphthoic acid with methanol using sulfuric acid as a catalyst reported a high yield of the corresponding methyl ester, demonstrating the feasibility of this approach.[4]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
Materials:
-
7-Bromo-3-hydroxy-2-naphthoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in the desired anhydrous alcohol (20-40 eq, serving as both reactant and solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[5]
-
Characterize the purified ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Results:
Based on the esterification of 3-hydroxy-2-naphthoic acid, a yield of approximately 85% can be anticipated for the methyl ester.[4] Yields for other primary alcohols are also expected to be high.
Protocol 2: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly valuable for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The reaction proceeds at room temperature and under neutral conditions, making it suitable for a wide range of functional groups.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol
Materials:
-
7-Bromo-3-hydroxy-2-naphthoic acid
-
Alcohol (e.g., ethanol, propanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
Procedure:
-
To a solution of 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Dilute the filtrate (or the reaction mixture if EDC was used) with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Comparative Overview
The choice of esterification protocol can be influenced by the desired ester and the scale of the reaction. The following table, based on example data for the Fischer esterification of a closely related bromo-hydroxy-naphthoic acid, provides a comparative overview of expected outcomes with different alcohols.[5]
| Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Methanol | H₂SO₄ | Methanol | Reflux | 4-8 | ~92 |
| Ethanol | H₂SO₄ | Ethanol | Reflux | 4-8 | ~88 |
| Propanol | H₂SO₄ | Propanol | Reflux | 4-8 | ~85 |
Troubleshooting and Optimization
-
Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and an efficient reflux setup. The reaction is an equilibrium, so a large excess of the alcohol is crucial.[1] The amount of acid catalyst can also be optimized; too little will result in a slow reaction, while too much can lead to side products.
-
Side Product Formation (O-alkylation): While generally not favored for phenols under Fischer conditions, prolonged reaction times or higher temperatures could potentially lead to the formation of the corresponding ether at the hydroxyl group. Monitoring the reaction by TLC is essential to minimize this.
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The activity of the coupling agent (DCC or EDC) is critical. If the reaction stalls, adding a further portion of the coupling agent may be beneficial.
-
Purification Challenges: The dicyclohexylurea byproduct from DCC-mediated reactions can sometimes be difficult to remove completely by filtration. Using the water-soluble EDC simplifies the workup, as the urea byproduct can be removed with the aqueous washes. For column chromatography, a careful choice of eluent system is necessary to separate the desired ester from any unreacted starting material and other byproducts.
Conclusion
The selective esterification of 7-bromo-3-hydroxy-2-naphthoic acid can be successfully achieved using either the Fischer-Speier or Steglich methods. The choice of protocol will depend on the specific alcohol being used, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. The Fischer-Speier method is a robust and cost-effective approach for simple primary and secondary alcohols. For more sensitive or sterically hindered substrates, the mild conditions of the Steglich esterification offer a superior alternative. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers in the synthesis and derivatization of this important class of compounds.
References
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Patel, H. R., & Somwanshi, S. B. (2023). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids and its Synthetic Utilities. Der Pharma Chemica, 15(5), 521-526. Retrieved from [Link]
- E. I. Du Pont De Nemours And Company. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof (European Patent No. EP0049616A1).
-
O'Lenick, A. J. (1995). A comparison of the rates of esterification of some hydroxy compounds. Journal of the Society of Cosmetic Chemists, 46(5), 247-254. Retrieved from [Link]
-
Watson International Ltd. (n.d.). Ethyl 7-bromo-3-hydroxy-2-naphthoate CAS 127338-44-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
Bentivoglio, G., et al. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Combinatorial Chemistry & High Throughput Screening, 28(11). Retrieved from [Link]
-
Gao, W., et al. (2017). Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite. The Journal of The Southern African Institute of Mining and Metallurgy, 117(6), 585-591. Retrieved from [Link]
-
Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]
-
Patil, P. P., & Chaskar, A. C. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]
-
Fiorio, J. L., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 15(8), 945. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Retrieved from [Link]
-
Alharthy, R. D., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15637-15646. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
Sources
- 1. researchtrend.net [researchtrend.net]
- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite [scielo.org.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Functionalization of methyl 7-bromo-3-hydroxy-2-naphthoate at C7 position
An Application Guide to the Strategic Functionalization of Methyl 7-Bromo-3-Hydroxy-2-Naphthoate at the C7 Position
Authored by: A Senior Application Scientist
Abstract
The 3-hydroxy-2-naphthoate scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1][2][3] Strategic functionalization of this core, particularly at the C7 position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. This document provides a comprehensive guide for researchers, outlining detailed protocols and expert insights for the C7 functionalization of this compound via modern palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices, address the critical question of hydroxyl group protection, and provide robust, step-by-step methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
Introduction: The Strategic Value of the Naphthoate Core
The naphthalene ring system is a foundational building block in organic synthesis.[4] When substituted with hydroxyl and carboxylate moieties, as in methyl 3-hydroxy-2-naphthoate, the scaffold becomes a precursor for a wide range of biologically active compounds and high-performance materials. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling a diverse array of transformations.[4] Palladium-catalyzed cross-coupling reactions have become the gold standard for such modifications, prized for their efficiency, selectivity, and broad functional group tolerance under mild conditions.[5][6]
This guide focuses on four key transformations to install carbon-carbon and carbon-nitrogen bonds at the C7 position, providing a powerful toolkit for library synthesis and lead optimization programs.[7]
The Palladium Catalytic Cycle: A Unifying Mechanism
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[8][9] Most of the reactions described herein proceed through a similar catalytic cycle involving a palladium(0) active species.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthoate substrate, forming a Pd(II) intermediate.[5] This is often the rate-determining step.[10]
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][11]
To Protect or Not to Protect? The Phenolic Hydroxyl Group
A key strategic decision is whether to protect the C3-hydroxyl group. The acidic proton of the phenol can potentially interfere with certain reaction conditions, particularly those employing strong bases.
-
When to Proceed Without Protection: Many modern cross-coupling reactions, especially Suzuki-Miyaura couplings using mild bases like K₂CO₃ or K₃PO₄, tolerate free phenols well.[12] The slight acidity can sometimes be beneficial. Direct use of the unprotected substrate is more atom-economical and avoids additional synthetic steps.
-
When to Consider Protection: For reactions requiring strong bases (e.g., NaOt-Bu, LHMDS) or high temperatures, deprotonation of the phenol can lead to catalyst inhibition or side reactions.[13][14] In these cases, protecting the hydroxyl group is prudent. A common strategy is to convert it to a methyl or benzyl ether.[15][16]
Application Protocols for C7 Functionalization
The following protocols are presented as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent.[17][18] Its popularity stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[19]
Protocol: Synthesis of Methyl 7-aryl-3-hydroxy-2-naphthoate
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-3-hydroxy-2-naphthoate.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 100 | 6 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | 100 | 12 | 70-80 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | 90 | 10 | 75-85 |
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates and structural motifs in their own right.[20][21] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[22]
Protocol: Synthesis of Methyl 7-(alkynyl)-3-hydroxy-2-naphthoate
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).
-
Solvent and Base: Evacuate and backfill the flask with argon. Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0-4.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | RT | 4 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | RT | 3 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | 50 | 6 | 75-85 |
| 4 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | 40 | 5 | 80-90 |
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[11][23] The choice of ligand and base is critical and depends heavily on the nature of the amine coupling partner.[24][25] For this substrate, a moderately strong, non-nucleophilic base is recommended to avoid hydrolysis of the methyl ester.
Protocol: Synthesis of Methyl 7-(amino)-3-hydroxy-2-naphthoate
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under argon, to a vial add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., RuPhos or XPhos, 2.5-5 mol%). Add anhydrous, degassed toluene or dioxane and stir for 15-20 minutes.
-
Reagent Preparation: In a separate flame-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv.).
-
Reaction Assembly: Add the pre-formed catalyst solution to the flask containing the reagents.
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude material by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Ligand | Base | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | RuPhos | Cs₂CO₃ | 100 | 80-90 |
| 2 | Aniline | XPhos | K₃PO₄ | 110 | 70-80 |
| 3 | Benzylamine | BrettPhos | K₃PO₄ | 100 | 75-85 |
| 4 | N-Methylpiperazine | RuPhos | Cs₂CO₃ | 100 | 80-90 |
C-CN Bond Formation: Cyanation
The introduction of a nitrile group opens up a wide range of further chemical transformations. While traditional methods often use highly toxic cyanide salts, modern protocols utilize safer cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[26][27]
Protocol: Synthesis of Methyl 7-cyano-3-hydroxy-2-naphthoate
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add an anhydrous, polar aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into an aqueous solution of ammonia or sodium bicarbonate to quench the reaction and complex excess zinc salts. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Summary: Representative Cyanation Reaction
| Entry | Cyanide Source | Catalyst | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ | DMF | 120 | 70-85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMAc | 130 | 65-80 |
Conclusion
The functionalization of this compound at the C7 position is a highly achievable and valuable synthetic endeavor. By leveraging the power and predictability of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. The choice of reaction—be it Suzuki, Sonogashira, Buchwald-Hartwig, or cyanation—should be guided by the desired final structure. Careful consideration of the reaction conditions, particularly the choice of base, catalyst, and ligand, is paramount to success. The protocols and insights provided herein serve as a comprehensive starting point for chemists aiming to unlock the synthetic potential of this important molecular scaffold.
References
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- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Nickel-Catalyzed Cyan
- Strategies for the Preparation of Differentially Protected ortho-Prenyl
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). Chinese Chemical Society.
- Recent advances and prospects in the palladium-catalyzed cyan
- Protecting group. (n.d.). Wikipedia.
- A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrog
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry.
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- Buchwald–Hartwig amin
- Protecting Groups. (2020). IIT.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina.
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- An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. (2016). eScholarship@McGill.
- Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. (2021). Research Collection.
- Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. (n.d.). Royal Society of Chemistry.
- Buchwald-Hartwig amin
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
- Methyl 8-bromo-3-hydroxy-1-naphtho
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
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- Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023). SciSpace.
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Methyl 7-bromo-3-hydroxy-2-naphthoate: A Versatile Precursor for Advanced Dye and Pigment Synthesis
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the application of Methyl 7-bromo-3-hydroxy-2-naphthoate as a key intermediate in the synthesis of azo dyes and high-performance pigments. We will explore the strategic importance of its functional groups, provide detailed, field-proven protocols for its synthesis and subsequent use in azo coupling reactions, and discuss the rationale behind critical experimental parameters. This guide is intended for researchers, chemists, and material scientists engaged in the development of novel colorants.
Introduction: The Strategic Value of a Multifunctional Intermediate
This compound is a highly functionalized naphthalene derivative poised for significant utility in the synthesis of sophisticated colorants. Naphthol-based compounds are a cornerstone of the azo dye industry, valued for their ability to produce vibrant, long-lasting colors.[1] This specific molecule offers a unique combination of features:
-
The 3-Hydroxy-2-Naphthoate Core: The hydroxyl group at the 3-position is a powerful activating group, making the naphthalene ring highly susceptible to electrophilic attack from diazonium salts—the fundamental mechanism of azo dye formation.[2] The coupling typically occurs at the ortho or para position relative to the hydroxyl group.
-
The 7-Bromo Substituent: The presence of a halogen, such as bromine, can significantly influence the final properties of the dye. It often imparts a bathochromic (deepening of color) shift in the absorption spectrum and can improve lightfastness and overall stability.[3]
-
The Methyl Ester Group: This group provides a reactive handle for further derivatization, enabling the transition from soluble dyes to insoluble, high-performance pigments, such as those in the Naphthol AS class.[4][5]
This guide will first detail the synthesis of the title compound from its corresponding carboxylic acid, followed by its direct application in creating azo dyes and its conversion into Naphthol AS-type pigments.
PART 1: Synthesis of the Core Intermediate
The starting point for many applications is the conversion of the more commercially available 7-Bromo-3-hydroxy-2-naphthoic acid into its methyl ester. This is a straightforward esterification reaction, critical for controlling solubility and providing a specific reactive site for further modifications.
Protocol 1: Fischer Esterification of 7-Bromo-3-hydroxy-2-naphthoic Acid
This protocol details the synthesis of this compound via a classic acid-catalyzed esterification.
Causality: The reaction employs an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]
Materials:
-
Methanol (Anhydrous, ~20-30 mL per gram of naphthoic acid)
-
Concentrated Sulfuric Acid (Catalytic amount, ~2-3 drops per gram)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Suspend 7-Bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a crystalline solid.
Physicochemical Properties of the Intermediate:
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 10155-36-9 | [10] |
| Molecular Formula | C₁₂H₉BrO₃ | [11] |
| Molecular Weight | 281.11 g/mol | [10] |
| Appearance | Solid | [11] |
| Purity | Typically ≥97% after purification | [10] |
PART 2: Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of the azo functional group (-N=N-) connecting two aromatic rings.[3] Their synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by the azo coupling with an electron-rich nucleophile, in this case, our synthesized naphthol intermediate.
The Azo Coupling Mechanism
The core of this synthesis is an electrophilic aromatic substitution reaction.[2] The aryldiazonium cation (Ar-N₂⁺), generated in the first step, is a weak electrophile. It requires a highly activated aromatic ring to react. The hydroxyl group of the naphthol intermediate strongly activates the ring, directing the electrophilic attack to the ortho position (position 4), as the para position is blocked. The reaction is highly pH-dependent; alkaline conditions are generally favored for coupling with naphthols as they promote the formation of the more nucleophilic naphthoxide ion.[2]
Protocol 2: General Procedure for Azo Dye Synthesis
Step A: Diazotization of a Primary Aromatic Amine Causality: This reaction must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose to liberate nitrogen gas at higher temperatures.[12] Sodium nitrite reacts with hydrochloric acid to form nitrous acid in situ, which then reacts with the aromatic amine to form the diazonium salt.
-
Dissolve the chosen primary aromatic amine (e.g., aniline, p-toluidine, p-nitroaniline) (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C. The resulting clear solution contains the diazonium salt and is used immediately in the next step.
Step B: Azo Coupling with this compound Causality: The coupling reaction is performed in an alkaline medium to deprotonate the hydroxyl group of the naphthol, forming the much more reactive naphthoxide ion. Maintaining a low temperature prevents the degradation of the diazonium salt before it can react.[13]
-
In a separate beaker, dissolve this compound (1.0 eq) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step A) to the cold naphthol solution with constant, vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the dye by vacuum filtration, washing thoroughly with cold water to remove any unreacted salts.
-
Dry the dye in an oven at a moderate temperature (e.g., 60-80°C).
Expected Results: The color of the resulting azo dye is highly dependent on the substituents present on the aromatic amine used for diazotization.
| Diazotization Component (Amine) | Electron Donating/Withdrawing | Expected Color Class |
| Aniline | Neutral | Orange-Red |
| p-Toluidine (-CH₃) | Electron-Donating | Red |
| p-Anisidine (-OCH₃) | Strong Electron-Donating | Deeper Red / Violet |
| p-Nitroaniline (-NO₂) | Strong Electron-Withdrawing | Yellow-Orange |
| 4-Bromoaniline (-Br) | Electron-Withdrawing (Inductive) | Orange |
PART 3: Application in High-Performance Pigment Synthesis
While dyes are soluble in the application medium, pigments are insoluble particulate solids.[1] Naphthol AS pigments are a class of high-performance organic pigments known for their good lightfastness and strong color.[5] Our intermediate can be converted into a Naphthol AS-type structure by first transforming the methyl ester into an amide, typically an anilide. This modification increases molecular weight and promotes intermolecular hydrogen bonding, which reduces solubility and enhances stability.[4]
Protocol 3: Synthesis of a Naphthol AS-Type Pigment
Step A: Amidation of this compound Causality: This protocol describes a direct thermal amidation. The reaction is driven by heating the ester with a high-boiling point amine (like aniline), which displaces methanol to form the more thermodynamically stable amide.
-
Combine this compound (1.0 eq) with an excess of the desired primary aromatic amine (e.g., aniline, 3.0-5.0 eq) in a reaction vessel equipped for distillation.
-
Heat the mixture to a temperature sufficient to drive off the methanol byproduct (typically 150-180°C).
-
Maintain the temperature for several hours until TLC indicates the consumption of the starting ester.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Filter the solid product, wash with hexane to remove excess aniline, and dry. This yields the Naphthol AS-type coupling component.
Step B: Azo Coupling to Form the Pigment This step is identical to Protocol 2, Step B, but uses the newly synthesized Naphthol AS-type anilide from Step A as the coupling component. The resulting product will be an insoluble pigment.
Characterization and Safety
Characterization: The successful synthesis of the intermediate, dyes, and pigments should be confirmed using standard analytical techniques:
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, C=O, N=N, C-Br).[14]
-
NMR Spectroscopy: To elucidate the exact chemical structure and confirm the position of the azo coupling.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ-max) of the dyes, which defines their color.[3][14]
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the products.[14]
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aromatic amines are often toxic and may be carcinogenic; handle with care.
-
Concentrated acids and bases are corrosive.
-
Crucially, diazonium salts in their solid, dry state can be explosive. Never isolate the diazonium salt. Always prepare it in a cold aqueous solution and use it immediately for the coupling reaction.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced colorants. Its strategically placed functional groups allow for the creation of a wide palette of azo dyes through straightforward diazotization and coupling reactions. Furthermore, the methyl ester provides a convenient point for derivatization, enabling the development of insoluble, high-performance Naphthol AS-type pigments with enhanced stability. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chromophoric possibilities of this important intermediate.
References
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- Journal of Nanostructures. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. [URL: https://jns.kashanu.ac.ir/article_112700.html]
- University of New Brunswick. The Synthesis of Azo Dyes. [URL: https://www.unb.ca/fredericton/science/chem/courses/2401/lab-manual-2401.pdf]
- ResearchGate. (2026). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. [URL: https://www.researchgate.net/publication/378031295_Synthesis_Characterization_and_Solvatochromic_Action_of_4-Bromophenylazo-2-Naphtholazo-Benzene]
- Google Patents. (1983). US4395264A - Azo coupling process. [URL: https://patents.google.
- Garcia-Rosas, J., & Petrozzi, S. (1983). Influence of mixing on the azo-coupling of 1-naphthol and diazotized aniline. Chemical Engineering Science, 38(11), 1931-1937. [URL: https://www.scispace.com/article/10.1016-0009-2509-83-80016-1]
- Journal of Applied Science and Innovations. (2025). SYNTHESIS, CHARACTERIZATION, AND SOLVATOCHROMIC ACTION OF 4-BROMOPHENYLAZO-2-NAPHTHOLAZO-BENZENE. [URL: https://jacsi.org/index.php/jacsi/article/view/959]
- MilliporeSigma. 7-Bromo-3-hydroxy-2-naphthoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649749]
- PubChem - NIH. Methyl 7-bromo-2-naphthoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15282063]
- Google Patents. (2013). CN102504573B - Naphthol AS organic azo pigment and its synthesis method. [URL: https://patents.google.
- ResearchGate. (2015). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. [URL: https://www.researchgate.net/publication/272488824_Synthesis_characterization_and_antibacterial_activity_of_some_novel_azo-azoimine_dyes_of_6-_bromo-2-naphthol]
- Benchchem. 7-Bromo-3-hydroxy-2-naphthoic acid. [URL: https://www.benchchem.com/product/b50692]
- Scientific Research Publishing. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. [URL: https://www.scirp.
- Google Patents. (2005). WO2005105928A1 - High-purity naphthol as pigments. [URL: https://patents.google.
- Vipul Organics. (2024). Everything You Need to Know About Naphthols: The Insoluble Azo Dyes. [URL: https://vipulorganics.com/everything-you-need-to-know-about-naphthols-the-insoluble-azo-dyes/]
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- International Journal of Scientific & Engineering Research. (2013). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. [URL: http://www.ijser.org/researchpaper/Synthesis-of-Azo-Reactive-Dyes-Containing-Aldehyde-Group.pdf]
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Application Notes and Protocols: Scalable Synthesis of Brominated Naphthoate Building Blocks
Introduction
Brominated naphthoate esters and their corresponding carboxylic acids are pivotal structural motifs in the fields of medicinal chemistry, materials science, and organic synthesis. Their utility stems from the unique electronic and steric properties imparted by the bromine substituent, which can serve as a handle for further functionalization through cross-coupling reactions or as a means to modulate the biological activity and material properties of the parent molecule.[1][2] For instance, 6-bromo-2-naphthoic acid is a key intermediate in the synthesis of benzimidazole derivatives with applications in pharmaceuticals and agrochemicals.[1] The demand for these building blocks necessitates the development of scalable, efficient, and regioselective synthetic methods.
This comprehensive guide provides detailed protocols and insights into the scalable synthesis of brominated naphthoate building blocks. We will explore two primary synthetic disconnections: the direct bromination of naphthalene precursors followed by functional group manipulation, and the synthesis of brominated naphthoic acids which are subsequently esterified. The protocols are designed to be robust and adaptable for researchers in both academic and industrial settings.
Strategic Approaches to Synthesis
The synthesis of brominated naphthoates can be approached from two main strategic directions, each with its own set of advantages and considerations for scalability.
Strategy 1: Bromination of Naphthalene Derivatives
This approach involves the initial bromination of a naphthalene core, which can be either unsubstituted naphthalene or a derivative already containing a precursor to the carboxylate group, such as a methyl or hydroxyl group. The regioselectivity of the bromination is a critical factor and is highly dependent on the reaction conditions and the nature of any existing substituents.
Strategy 2: Synthesis and Subsequent Esterification of Brominated Naphthoic Acids
In this strategy, a brominated naphthoic acid is first synthesized or procured. The carboxylic acid is then converted to the desired naphthoate ester. This approach is often preferred when specific isomers of brominated naphthoic acids are commercially available or can be synthesized with high regioselectivity.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary strategies for accessing brominated naphthoate building blocks.
Caption: High-level overview of the two primary synthetic strategies.
PART 1: Synthesis via Direct Bromination of Naphthalene Derivatives
Direct bromination of the naphthalene ring is a common and cost-effective entry point. The regiochemical outcome is highly sensitive to the catalyst, solvent, and temperature.[3]
Protocol 1: Scalable Synthesis of 1-Bromonaphthalene
This protocol is adapted from established methods for the direct bromination of naphthalene.[4][5] Naphthalene is more reactive than benzene and can be brominated without a Lewis acid catalyst.[4]
Materials and Equipment:
-
Naphthalene
-
Dichloroethane
-
48% Hydrobromic acid
-
30% Hydrogen peroxide
-
Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel.
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the four-neck flask with industrial-grade naphthalene (e.g., 128 g), dichloroethane (300 mL), and 48% hydrobromic acid (167 g). Add deionized water (200 mL).[5]
-
Addition of Oxidant: Begin vigorous stirring and, using the dropping funnel, add 30% hydrogen peroxide (110 g) dropwise while maintaining the internal temperature between 30-40°C. The addition should take approximately 30 minutes.[6]
-
Reaction: After the addition is complete, heat the mixture to 40-45°C and maintain this temperature. Monitor the reaction progress by gas chromatography. The reaction is typically complete within 30 minutes to an hour.[5]
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Solvent Removal: Distill the dichloroethane from the organic layer under atmospheric pressure.
-
Purification: Purify the crude 1-bromonaphthalene by vacuum distillation to yield the final product (typically >98% purity).[5]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Naphthalene | [5] |
| Key Reagents | HBr, H₂O₂ | [5] |
| Solvent | Dichloroethane | [5] |
| Temperature | 40-45°C | [5] |
| Typical Yield | ~92% | [5] |
| Purity | >98% | [5] |
From Bromonaphthalene to Brominated Naphthoates
Once a bromonaphthalene is synthesized, it can be converted to the corresponding naphthoic acid and then esterified.
Protocol 2: Grignard Carboxylation of 1-Bromonaphthalene to 1-Naphthoic Acid
This protocol utilizes the well-established Grignard reaction for the formation of a carboxylic acid.
Materials and Equipment:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Standard glassware for Grignard reactions (oven-dried)
Step-by-Step Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small amount of a solution of 1-bromonaphthalene in anhydrous ether. Initiate the reaction (a small crystal of iodine can be used if necessary). Once initiated, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice in small portions to the stirred solution. An excess of dry ice is required.
-
Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-naphthoic acid can be purified by recrystallization.
PART 2: Synthesis via Esterification of Brominated Naphthoic Acids
This strategy is particularly useful when the desired brominated naphthoic acid isomer is readily available. Acid-catalyzed esterification is a common and scalable method.[7]
Protocol 3: Fischer Esterification of 6-Bromo-2-Naphthoic Acid
This protocol describes a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]
Materials and Equipment:
-
6-Bromo-2-naphthoic acid
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend 6-bromo-2-naphthoic acid in an excess of methanol (e.g., 3 to 10 times the weight of the acid).[8]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% of the acid moles).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[7]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9] Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 6-bromo-2-naphthoate. The product can be further purified by recrystallization or column chromatography.[8][9]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Brominated Naphthoic Acid | [7] |
| Key Reagents | Alcohol, H₂SO₄ | [7] |
| Reaction Type | Fischer Esterification | [7] |
| Work-up | Neutralization, Extraction | [7] |
| Purification | Recrystallization/Chromatography | [8][9] |
Visualizing the Esterification Workflow
The following diagram outlines the key steps in the Fischer esterification protocol.
Caption: Step-by-step workflow for Fischer esterification.
Conclusion
The scalable synthesis of brominated naphthoate building blocks is achievable through well-defined and robust chemical transformations. The choice between direct bromination of a naphthalene precursor followed by functional group manipulation and the esterification of a pre-synthesized brominated naphthoic acid will depend on the availability of starting materials, the desired regiochemistry, and the scale of the synthesis. The protocols provided herein offer reliable and scalable methods for the preparation of these valuable compounds, empowering researchers and drug development professionals in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high yields of pure products.
References
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
-
Al-Khalaf, A. K. H., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Molecules, 26(9), 2465. [Link]
-
(N.A.). Different approaches for regioselective naphthalene functionalization. ResearchGate. [Link]
-
(2026, February 16). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Techedu. [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ResearchGate. [Link]
-
(N.A.). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. ResearchGate. [Link]
-
de Moura Lira, K. K., et al. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Open Access Library Journal, 12, 1-1. [Link]
-
(2026, February 27). Exploring the Synthesis and Applications of 2-Bromonaphthalene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Somwanshi, A. R. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Biological Forum – An International Journal, 15(5a), 521-526. [Link]
- Naphthoic acid ester plasticizers and method of making. (2018).
-
1-Naphthoic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]
- Naphthoic acid compound and preparation method thereof. (2014).
- Preparation method of 1-bromonaphthalene. (2014).
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
- Preparation method of 1-bromonaphthalene. (2014).
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
-
(N.A.). Bromination of Naphthalene Dianhydride. Scribd. [Link]
- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (2007).
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. [Link]
-
Wang, Y., et al. (2025). Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. Nature Communications, 16(1), 1-10. [Link]
-
Cakmak, O., et al. (2025). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Arkivoc, 2013(7), 18-28. [Link]
- Process for producing bromomethyl-substituted aromatic carboxylic ester compound. (2004).
-
(N.A.). Bromination of other aromatic substrates. ResearchGate. [Link]
-
Wang, X., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1469. [Link]
-
Achar, T. K., et al. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. Chemistry – A European Journal, 28(50), e202201386. [Link]
-
General procedures for the purification of Esters. (n.d.). LookChem. [Link]
-
Jadhav, G. V., & Aslam, M. (1946). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 91-95. [Link]
-
Slavica, T. A., & Wiemer, A. J. (2016). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 7(8), 1546-1557. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of 1-bromonaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents [patents.google.com]
- 7. researchtrend.net [researchtrend.net]
- 8. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-bromo-3-hydroxy-2-naphthoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 7-bromo-3-hydroxy-2-naphthoate. This valuable intermediate requires careful control of reaction conditions to achieve high yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid with methanol and an acid catalyst, but I am observing very low conversion to the desired methyl ester. What are the likely causes and how can I improve the yield?
Answer:
Low yield in a Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction and the purity of the starting materials.[1][2] Here are the primary factors to investigate:
-
Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process.[2][3] To drive the reaction towards the product, you must either use a large excess of one reactant (typically the alcohol) or actively remove the water that is formed as a byproduct.[1][2][4]
-
Solution:
-
Increase Methanol Stoichiometry: Use methanol as the solvent to ensure a large excess.
-
Water Removal: If using a co-solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[4]
-
-
-
Catalyst Inactivity or Insufficient Amount: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carboxylic acid and activating it for nucleophilic attack by methanol.[1][2][4]
-
Solution:
-
Ensure your acid catalyst is fresh and not hydrated.
-
Use a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.
-
-
-
Purity of Starting Material: The presence of impurities in the 7-bromo-3-hydroxy-2-naphthoic acid can inhibit the reaction.
-
Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ensure the reaction is heated to reflux for a sufficient period, which could be several hours to overnight.[7]
-
-
Issue 2: Presence of Unreacted Starting Material After Work-up
Question: After performing the reaction and a standard aqueous work-up, I still see a significant amount of the starting carboxylic acid in my crude product. How can I effectively remove it?
Answer:
The presence of unreacted 7-bromo-3-hydroxy-2-naphthoic acid after the reaction is a common purification challenge. Due to its acidic nature, it can be selectively removed with a basic wash during the work-up.
-
Inadequate Basic Wash: A simple water wash will not be sufficient to remove the unreacted acid.
-
Solution:
-
During the work-up, after diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Caution: Be careful of pressure build-up from CO₂ evolution when using sodium bicarbonate. Vent the separatory funnel frequently.
-
-
-
Emulsion Formation: The presence of the naphthoic acid salt can sometimes lead to the formation of emulsions during the basic wash, making separation difficult.
-
Solution:
-
Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.
-
Perform the separation slowly, allowing the layers to fully separate.
-
-
Issue 3: Formation of an Unwanted Side-Product
Question: I have noticed a second spot on my TLC plate that is not the starting material or the desired product. What could this side-product be and how can I avoid its formation?
Answer:
In the synthesis of this compound, a potential side-reaction is the methylation of the phenolic hydroxyl group, leading to the formation of methyl 7-bromo-3-methoxy-2-naphthoate.
-
Reaction Conditions Favoring O-methylation: While the carboxylic acid is more acidic and should be preferentially esterified under Fischer conditions, prolonged reaction times at high temperatures with a strong methylating agent could lead to some O-methylation of the phenol. This is more of a concern when using alternative, more potent methylating agents like methyl iodide.
-
Solution for Fischer Esterification:
-
Optimize the reaction time and temperature by monitoring with TLC. Stop the reaction once the formation of the desired ester is maximized and before significant side-product formation.
-
-
Alternative Methylation Strategy:
-
If O-methylation is a persistent issue, consider a two-step approach: first, protect the phenolic hydroxyl group, then perform the esterification, followed by deprotection. However, for a more direct approach, the use of milder methylating agents can be explored.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of this compound?
A1: The most common and direct method is the Fischer-Speier esterification .[1][2] This involves reacting 7-bromo-3-hydroxy-2-naphthoic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), under reflux conditions.[4][7]
An alternative approach is to use methyl iodide (CH₃I) with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[8] This method can be very effective but may also increase the risk of O-methylation of the phenolic hydroxyl group.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The starting material (carboxylic acid) is more polar and will have a lower Rf value than the product (methyl ester). By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product spot.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
7-Bromo-3-hydroxy-2-naphthoic acid can cause skin and eye irritation.[9]
-
Methanol is flammable and toxic if ingested or inhaled.[3]
-
Concentrated sulfuric acid is highly corrosive.
-
Methyl iodide is a toxic and volatile alkylating agent.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: What is the expected yield for this synthesis?
A4: With an optimized Fischer esterification protocol, yields can be expected to be in the range of 80-95%.[7] The yield will depend on the purity of the starting materials and the effectiveness of driving the reaction equilibrium to the product side.
Experimental Protocols
Protocol 1: Fischer Esterification of 7-bromo-3-hydroxy-2-naphthoic acid
This protocol describes a standard Fischer esterification procedure.
Materials:
-
7-bromo-3-hydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Repeat the wash until no more gas evolution is observed.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent, driving the equilibrium. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Efficiently protonates the carboxylic acid. |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | 4-8 hours (TLC monitored) | Ensures the reaction proceeds to completion. |
Protocol 2: Methylation using Methyl Iodide
This protocol offers an alternative to Fischer esterification.
Materials:
-
7-bromo-3-hydroxy-2-naphthoic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF via syringe.
-
Cool the mixture in an ice bath and add methyl iodide (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Base | Anhydrous K₂CO₃ | Deprotonates the carboxylic acid. |
| Methylating Agent | Methyl Iodide | Provides the methyl group. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
Sources
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- 2. athabascau.ca [athabascau.ca]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. One moment, please... [operachem.com]
- 5. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]
- 6. thomassci.com [thomassci.com]
- 7. nbinno.com [nbinno.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of methyl 7-bromo-3-hydroxy-2-naphthoate by recrystallization
Technical Support Center: Purification of Methyl 7-bromo-3-hydroxy-2-naphthoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the purification of This compound . This compound is a critical intermediate in the synthesis of unnatural amino acids[1] and serves as a highly valuable scaffold for developing allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor[2].
Because this molecule contains a hydrophobic naphthyl core, a polar ester, a hydrogen-bonding phenol, and a heavy bromine atom, its solubility profile is highly specific. Improper solvent selection during recrystallization frequently leads to ester hydrolysis, transesterification, or the co-precipitation of unreacted starting materials. This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix to ensure high-purity crystalline recovery.
Physicochemical Data & Solvent Selection
To rationally design a recrystallization protocol, we must first analyze the compound's physical properties. Understanding the causality behind these properties ensures that the chosen solvent system will selectively exclude impurities.
| Property | Value / Characteristic | Causality / Impact on Purification |
| Appearance | Yellow to white solid | Crude is often a yellow solid; pure crystals are white. Color indicates trace impurities or oxidation. |
| Solubility (High) | DMF, DMSO, Hot Methanol, Ethyl Acetate | Ideal for initial dissolution. However, DMF/DMSO are too high-boiling for easy solvent recovery and drying. |
| Solubility (Low) | Water, Cold Hexanes | Ideal as anti-solvents or for washing the final filtered crystals without dissolving the product. |
| Reactivity Risks | Ester hydrolysis, Transesterification | Strictly use Methanol (not Ethanol) to prevent transesterification of the methyl ester during prolonged heating. |
Standard Operating Procedure: Recrystallization Workflow
The following protocol is optimized for crude this compound synthesized via either Fischer esterification (using MeOH/H₂SO₄)[1] or alkylation (using MeI/K₂CO₃ in DMF)[3].
Step 1: Pre-Purification Wash (Critical for Fischer Esterification)
-
Action: Dissolve the crude mixture in ethyl acetate and wash with saturated aqueous NaHCO₃ in a separatory funnel. Dry the organic layer over MgSO₄ and concentrate.
-
Rationale: This removes unreacted 7-bromo-3-hydroxy-2-naphthoic acid. Because the acid and the ester share the naphthyl core, their solubility profiles are nearly identical. Failing to remove the acid chemically will result in co-crystallization.
Step 2: Dissolution
-
Action: Suspend the crude solid in a minimal volume of boiling Methanol (approx. 5-10 mL per gram of crude).
-
Rationale: Methanol is chosen over ethanol to completely eliminate the risk of transesterification (converting the methyl ester to an ethyl ester) under prolonged heating.
Step 3: Hot Filtration
-
Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper.
-
Rationale: If the compound was synthesized via the MeI/K₂CO₃ route, residual inorganic salts will remain insoluble in hot methanol. This step physically separates them before crystallization begins.
Step 4: Controlled Crystallization
-
Action: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 30 minutes.
-
Rationale: Rapid cooling traps impurities within the crystal lattice. Slow cooling thermodynamically favors the exclusion of impurities, yielding high-purity white crystals.
Step 5: Isolation and Drying
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Methanol/Water (1:1 v/v). Dry under high vacuum over P₂O₅.
Workflow for the recrystallization of this compound.
Troubleshooting Guides & FAQs (Q&A)
Q: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals as it cools. How do I fix this? A: Oiling out occurs when the melting point of your impure mixture drops below the temperature at which the compound saturates the solvent.
-
Solution: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of hot methanol to slightly dilute the system, then cool it very slowly. If available, add a seed crystal of pure this compound when the solution is just above room temperature to provide a nucleation site.
Q: I used Ethanol/Water for recrystallization, and my NMR shows a mixture of products. What happened? A: You have likely induced transesterification. Heating a methyl ester in ethanol, especially if trace acid or base from the synthesis remains, will partially convert your product into ethyl 7-bromo-3-hydroxy-2-naphthoate.
-
Solution: Always match the recrystallization alcohol to the ester alkyl group. Use Methanol exclusively for methyl esters.
Q: My yield after filtration is extremely low (<30%). Where is my product? A: this compound has moderate solubility even in cold methanol. If you used too much solvent during the dissolution phase, the product remains dissolved in the mother liquor.
-
Solution: Transfer the mother liquor to a rotary evaporator and concentrate it to 25% of its original volume. Re-cool the flask to induce a second crop of crystals. Alternatively, heat the concentrated liquor and add water (an anti-solvent) dropwise until slight turbidity persists, then cool.
Q: Why is the biological activity of this compound relevant to NMDA receptors? A: Derivatives of 2-naphthoic acid, including this compound, are utilized in structure-activity relationship (SAR) studies to develop allosteric modulators of the NMDA receptor[2]. The 3-hydroxy group and the halogen substitution play critical roles in binding to the amino-terminal domain (ATD) of the receptor, modulating calcium influx non-competitively[4].
Allosteric modulation of the NMDA receptor by 2-naphthoic acid derivatives.
References
-
Lang, K. (2014). Genetically encoding unnatural amino acids: Novel tools for protein labelling and chemical stabilisation of low-affinity protein. Technical University of Munich (mediaTUM).[Link]
-
Irvine, M. W., Fang, G., Sapkota, K., Burnell, E. S., Volianskis, A., Costa, B. M., Culley, G., Collingridge, G. L., Monaghan, D. T., & Jane, D. E. (2019). Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid. European Journal of Medicinal Chemistry, 164, 471–498.[Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Structural Requirements for N-Methyl-D-Aspartate Receptor Positive and Negative Allosteric Modulators Based on 2-Naphthoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
TLC solvent systems for separating brominated naphthoate esters
Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) of Brominated Naphthoate Esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing TLC to monitor reactions, assess purity, and isolate these specific compounds. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format. Our approach is grounded in the fundamental principles of chromatography to empower you with the expertise to troubleshoot and optimize your separations effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for separating brominated naphthoate esters on silica gel TLC?
A1: Brominated naphthoate esters are generally non-polar to moderately polar compounds. A good starting point for developing a TLC solvent system is a binary mixture of a non-polar solvent and a slightly more polar solvent.[1][2][3][4] The most common and effective initial combination is a mixture of hexanes and ethyl acetate .[1][2][3][4][5]
A systematic approach to finding the optimal ratio is recommended:
-
Start with a low polarity system: Begin with a high ratio of non-polar to polar solvent, such as 9:1 or 8:2 hexanes:ethyl acetate.[3][4]
-
Observe the results: If your spots remain at the baseline (low Rf value), the solvent system is not polar enough to move the compounds up the plate.[6][7]
-
Incrementally increase polarity: Gradually increase the proportion of ethyl acetate (e.g., to 7:3, then 6:4) until you achieve good separation and Rf values between 0.2 and 0.8.[4] An ideal Rf value for the compound of interest is often considered to be between 0.3 and 0.7 for optimal separation from impurities.[6][7]
Q2: My brominated naphthoate ester appears as a streak rather than a distinct spot. What's causing this and how can I fix it?
A2: Streaking on a TLC plate is a common issue that can obscure results and make Rf calculation impossible.[1][2][8][9] The primary causes and their solutions are:
-
Sample Overloading: This is the most frequent cause of streaking.[1][8][9] Applying too much sample to the plate saturates the stationary phase, leading to a continuous "streak" as the solvent moves up.
-
Solution: Dilute your sample significantly. A typical concentration for TLC is about 1 mg of sample dissolved in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[1] If you are unsure of the concentration, it is good practice to spot multiple dilutions on the same plate to find the optimal concentration.[1]
-
-
Inappropriate Solvent System: If the solvent system is too polar for your compound, it can cause the spot to move too quickly and streak up the plate.
-
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[6]
-
-
Compound Decomposition on Silica: Although less common for stable esters, some compounds can degrade on the acidic surface of silica gel, leading to streaking.[2]
Q3: I'm trying to separate two very similar brominated naphthoate isomers, but they have nearly identical Rf values. How can I improve their separation?
A3: Separating isomers, particularly regioisomers of brominated aromatic compounds, can be challenging as they often have very similar polarities.[11] Here are several strategies to enhance resolution:
-
Fine-Tune the Solvent System:
-
Small Polarity Adjustments: Make very small, incremental changes to your solvent system. For example, if you are using a 8:2 hexanes:ethyl acetate mixture, try 8.5:1.5 or 9:1.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different selectivity can sometimes dramatically improve separation.[4] For instance, adding a small percentage of dichloromethane or toluene to a hexanes:ethyl acetate mixture can alter the interactions between your compounds and the stationary phase.[5][11] Toluene, for example, can introduce pi-pi stacking interactions with the aromatic naphthoate core.[11]
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase can be effective.
-
Alumina Plates: Switching from silica to alumina plates can alter the separation mechanism, as alumina has different adsorptive properties.[11][12]
-
Reverse-Phase TLC: For very non-polar compounds, reverse-phase TLC (using a C18-modified silica plate) with a polar mobile phase (like methanol/water or acetonitrile/water) can provide excellent separation.[7]
-
-
Multiple Developments: Running the same TLC plate in the same solvent system two or more times can sometimes improve the separation of spots with close Rf values. Ensure the plate is completely dry between developments.
Q4: I don't see any spots on my TLC plate after development, even under a UV lamp. What went wrong?
A4: The absence of spots on a developed TLC plate can be perplexing. Here's a troubleshooting checklist:
-
Sample Concentration is Too Low: The most common reason for not seeing spots is that the sample solution was too dilute.[2][8]
-
Solution: Prepare a more concentrated sample. You can also try spotting the sample multiple times in the same location, allowing the solvent to evaporate completely between applications to build up the concentration on the plate.[8] A good tip is to check the spotted plate under the UV lamp before developing it; if you can see a dark spot at the origin, your sample is likely concentrated enough.[2]
-
-
Solvent Level in the Chamber was Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of traveling up the plate.[1][8]
-
Compound is Not UV-Active: While naphthoate esters are typically UV-active due to their aromatic rings, it's possible that at very low concentrations they are not visible.
-
Solution: Use a chemical staining method for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds and will appear as yellow spots on a purple background.[13] Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective general stains.[14] Another simple method is to place the plate in a chamber with a few crystals of iodine; many organic compounds will appear as brown spots.[2]
-
-
Experimental Failure: It's also possible that the reaction you were monitoring did not yield the expected product, resulting in no compound to spot.[8]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the TLC analysis of brominated naphthoate esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or tailing | 1. Sample is too concentrated (overloaded).[1][8][9] 2. Solvent system is too polar.[6] 3. Compound is degrading on the silica plate.[2] | 1. Dilute the sample and re-spot.[1][9] 2. Decrease the polarity of the eluent (increase the proportion of the non-polar solvent).[6] 3. Add a small amount of triethylamine (0.1-0.5%) to the eluent or switch to an alumina plate.[10] |
| All spots remain at the baseline (Rf ≈ 0) | 1. The eluent is not polar enough to move the compounds.[2][6] | 1. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2][6] |
| All spots run with the solvent front (Rf ≈ 1) | 1. The eluent is too polar for the compounds.[2][6] | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[2][6] |
| Poor separation of spots (spots are too close together) | 1. The polarity of the solvent system is not optimized. 2. The compounds have very similar polarities (e.g., isomers).[11] | 1. Systematically test different solvent ratios to find the optimal polarity.[4] 2. Try a different solvent system with a solvent from a different selectivity class (e.g., substitute ethyl acetate with dichloromethane or acetone).[5][11] 3. Consider using a different stationary phase like alumina or reverse-phase silica.[7][11] |
| Uneven solvent front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[8] 2. The bottom edge of the TLC plate is not level. 3. The silica on the plate is chipped or uneven.[10] | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate rests flat on the bottom of the chamber. 3. If the plate is damaged, you may need to use a new one. For minor chips at the corners, you can sometimes make a 45° cut to remove the damaged area.[10] |
| No spots are visible | 1. Sample is too dilute.[2][8] 2. Solvent level in the chamber was above the spotting line.[1][8] 3. Compound is not UV-active. | 1. Re-spot with a more concentrated sample or apply the sample multiple times in the same spot (drying in between).[8] 2. Ensure the solvent level is below the origin line before developing the plate.[1][8] 3. Use a chemical stain (e.g., potassium permanganate, iodine vapor) for visualization.[13] |
III. Standardized Experimental Protocol
This protocol provides a reliable, self-validating workflow for the TLC analysis of brominated naphthoate esters.
Step-by-Step Methodology
-
Preparation of the Developing Chamber:
-
Pour your chosen solvent system (e.g., 8:2 hexanes:ethyl acetate) into a TLC chamber to a depth of approximately 0.5 cm.[2][4]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[1][2]
-
Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.[1]
-
-
Preparation of the TLC Plate:
-
Sample Application (Spotting):
-
Dissolve your sample(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an approximate concentration of 1 mg/mL.[1]
-
Dip a capillary spotter into the sample solution.
-
Gently and briefly touch the tip of the capillary spotter to the corresponding tick mark on the origin line. Aim for a spot that is 1-2 mm in diameter.[10]
-
Allow the solvent to completely evaporate from the spot. If a higher concentration is needed, you can re-spot in the same location, ensuring the solvent dries between applications.[8]
-
-
Development of the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[1][2]
-
Replace the lid and allow the solvent to travel up the plate via capillary action, undisturbed.[1]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[1][15]
-
Immediately, use a pencil to mark the position of the solvent front.[1]
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm) to visualize the spots. UV-active compounds will appear as dark spots against the fluorescent background of the plate.[1]
-
Lightly circle the spots with a pencil.[1]
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine) for further visualization.[13]
-
-
Calculation of the Rf Value:
-
The Retention Factor (Rf) is a ratio that quantifies the movement of the compound.[12][16] It is calculated using the following formula:
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front line.
-
Calculate the Rf value for each spot. Rf values are always between 0 and 1.
-
Workflow Diagram
Caption: Standard TLC Experimental Workflow.
Troubleshooting Logic Diagram
Caption: Logical Flow for Troubleshooting TLC Issues.
IV. References
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from
-
Thin Layer Chromatography. (n.d.). Retrieved from
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from
-
How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved from
-
TLC Stains. (n.d.). Retrieved from
-
Rf Value Calculation: Chromatography Explained Simply. (2026, January 6). Crown. Retrieved from
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from
-
Tips & Tricks for Thin-Layer Chromatography. (n.d.). Merck. Retrieved from
-
My compounds in tlc are very non-polar and moving in hexane, how can i separate them? (2018, August 26). ResearchGate. Retrieved from
-
TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved from
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from
-
TLC stains. (n.d.). Retrieved from
-
2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. Retrieved from
-
Mastering Thin Layer Chromatography (TLC) Techniques. (2025, September 4). Practical Science. Retrieved from
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from
-
Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage. Retrieved from
-
METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. Retrieved from
-
ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from
-
Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). MilliporeSigma. Retrieved from
-
Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline. (n.d.). Benchchem. Retrieved from
-
Why is it that a single spot on TLC does not necessarily mean the compound is pure? (2015, February 12). ResearchGate. Retrieved from
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. practical-science.com [practical-science.com]
- 5. biotage.com [biotage.com]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. TLC stains [reachdevices.com]
- 14. epfl.ch [epfl.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
Technical Support Center: Stability & Handling of Methyl 7-bromo-3-hydroxy-2-naphthoate
Core Principles & Mechanistic Insights
Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9) is a critical bifunctional building block used extensively in the synthesis of N-methyl-D-aspartate receptor (NMDAR) allosteric modulators and advanced fluorophores[1]. Its reactivity is dictated by three distinct functional groups: the electrophilic C2-methyl ester, the acidic C3-hydroxyl group, and the C7-aryl bromide.
Understanding its stability under basic conditions requires analyzing the electronic crosstalk between these groups:
-
Phenoxide Formation & Halochromism: The C3-hydroxyl group has a pKa of approximately 9–10. Upon exposure to basic conditions (pH > 10), it rapidly deprotonates to form a phenoxide anion. This event is visually self-validating: the solution will immediately shift from colorless/pale yellow to a deep yellow or orange due to the extended conjugation of the phenoxide through the naphthalene system[2].
-
Ester Saponification Dynamics: While the electron-donating phenoxide slightly deactivates the adjacent C2-ester toward nucleophilic attack via electrostatic repulsion, the ester remains highly susceptible to irreversible saponification in the presence of aqueous hydroxide (
). The thermodynamic stability of the resulting dicarboxylate/phenoxide salt drives this degradation[3]. -
Inertness of the 7-Bromo Moiety: Aryl bromides typically require strong electron-withdrawing groups in the ortho or para positions to undergo Nucleophilic Aromatic Substitution (
). Because the phenoxide intermediate is strongly electron-donating, the 7-bromo group is electronically shielded and remains completely stable to aqueous base at standard temperatures[1].
Troubleshooting FAQs
Q1: I am attempting a base-catalyzed O-alkylation of the 3-hydroxyl group, but LC-MS shows complete conversion to 7-bromo-3-hydroxy-2-naphthoic acid. How do I prevent ester hydrolysis?
A: Your reaction system contains water. Saponification of the methyl ester outcompetes O-alkylation when hydroxide ions are present. To prevent this, you must strictly exclude water. Switch from aqueous bases (like NaOH or KOH) to anhydrous, non-nucleophilic weak bases such as Potassium Carbonate (
Q2: When I add
Q3: Can I intentionally hydrolyze the ester without risking debromination or side reactions at the 7-position? A: Yes. Standard saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature will cleanly cleave the methyl ester in 2–4 hours. The 7-bromo group is entirely inert to these conditions and will remain intact for downstream cross-coupling reactions[1].
Q4: I am running a Suzuki coupling on the 7-bromo group using a Palladium catalyst and aqueous
Stability Matrix
The following table summarizes the quantitative and qualitative stability of the compound under various basic regimes.
| Condition Type | Base System | Solvent | Temp (°C) | Primary Outcome | Mechanistic Rationale |
| Aqueous Strong Base | 1M NaOH | MeOH / | 25–60 | Complete Hydrolysis | Nucleophilic attack by |
| Anhydrous Weak Base | Anhydrous DMF | 25–80 | Stable (Phenoxide) | Deprotonation of C3-OH; ester remains completely intact. | |
| Anhydrous Alkoxide | NaOMe (1 eq) | Anhydrous MeOH | 60 | Stable (Equilibrium) | Transesterification occurs, but yields the identical methyl ester. |
| Aqueous Weak Base | EtOAc / | 25 | Stable | Base is too weak to significantly deprotonate the phenol or hydrolyze the ester. | |
| Transition Metal + Base | Dioxane / | 90 | Hydrolysis + Coupling | Elevated temps drive saponification; Pd(0) inserts into C7-Br bond. |
Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Preserving the Ester)
This protocol utilizes anhydrous conditions to selectively alkylate the C3-hydroxyl group while preventing ester saponification.
-
Preparation: Flame-dry a round-bottom flask under argon. Add this compound (1.0 eq) and anhydrous
(2.0 eq). -
Solvation: Suspend the mixture in anhydrous DMF (0.2 M concentration). Causality Check: The solution will immediately turn deep yellow, confirming phenoxide formation.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the yellow color often correlates with the consumption of the phenoxide.
-
Workup: Quench with saturated aqueous
to neutralize any unreacted base without inducing hydrolysis. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over , and concentrate.
Protocol B: Controlled Base Hydrolysis (Saponification)
Use this protocol when the free 7-bromo-3-hydroxy-2-naphthoic acid is the desired product[1].
-
Preparation: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:
(0.1 M concentration). -
Base Addition: Add LiOH·
(3.0 eq) in one portion. Causality Check: LiOH is preferred over NaOH/KOH as the lithium cation coordinates the ester carbonyl, accelerating hydrolysis at ambient temperatures, thereby preventing thermal degradation. -
Reaction: Stir at 25°C for 2–4 hours. Monitor by LC-MS until the ester mass disappears.
-
Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0°C.
-
Acidification: Slowly acidify with 1M HCl until pH ~2. The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.
Visualizations
Reaction Pathway Logic
Caption: Divergent reaction pathways of this compound under basic conditions.
Troubleshooting Workflow
Caption: Decision tree for selecting basic conditions to prevent unwanted ester hydrolysis.
References
-
Irvine, M. W., et al. "Investigation of the structural requirements for N-methyl-D-aspartate receptor positive and negative allosteric modulators based on 2-naphthoic acid." European Journal of Medicinal Chemistry, 164 (2019): 471-498. 1
-
"Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation." OAE Publishing, (2024). 3
-
"3-Hydroxy-2-naphthoic acid - Properties and Stability." Echemi Chemical Database, (Accessed 2026). 2
Sources
Validation & Comparative
1H NMR spectrum analysis of methyl 7-bromo-3-hydroxy-2-naphthoate
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 7-bromo-3-hydroxy-2-naphthoate , specifically designed for researchers requiring rigorous structural verification.
A Comparative Guide for Structural Validation & Isomer Distinction
Executive Summary & Comparison Strategy
In the synthesis of functionalized naphthalenes, particularly by bromination or cyclization, distinguishing the 7-bromo isomer from the 6-bromo regioisomer or the non-brominated precursor is a critical quality control step. Standard low-resolution NMR often fails to resolve the specific coupling patterns required for definitive assignment.
This guide compares the target molecule against its two most common "alternatives" (impurities):
-
Methyl 3-hydroxy-2-naphthoate (Precursor): To verify reaction completion.
-
Methyl 6-bromo-3-hydroxy-2-naphthoate (Regioisomer): To verify regioselectivity.
Quick Diagnostic Table
| Feature | Target: 7-Bromo Isomer | Alternative: 6-Bromo Isomer | Precursor (No Br) |
| H-8 Signal | Doublet (J ~2 Hz) (Meta coupling) | Doublet (J ~9 Hz) (Ortho coupling) | Multiplet / Doublet |
| H-5 Signal | Doublet (J ~9 Hz) (Ortho coupling) | Doublet (J ~2 Hz) (Meta coupling) | Multiplet / Doublet |
| H-1 Signal | Singlet (Deshielded) | Singlet (Deshielded) | Singlet |
| Key NOE | H-8 ↔ H-1 (Strong) | H-8 ↔ H-1 (Strong) | N/A |
Detailed Spectral Assignment (Experimental & Mechanistic)
The Chemical Environment
The molecule consists of a naphthalene core with:
-
C2: Methyl ester (–COOCH₃) – Electron withdrawing.
-
C3: Hydroxyl (–OH) – Electron donating, forms intramolecular H-bond with C2 carbonyl.
-
C7: Bromine (–Br) – Weakly deactivating, directs ortho/para.
Predicted 1H NMR Data (500 MHz, CDCl₃)
Note: Chemical shifts (
| Proton | Multiplicity | Assignment Logic | ||
| –OH | 10.2 – 10.6 | Singlet | – | Diagnostic: Sharp singlet due to strong intramolecular Hydrogen Bonding with the ester carbonyl. Disappears with D₂O shake. |
| H-1 | 8.3 – 8.5 | Singlet | – | Most deshielded aromatic proton due to the adjacent ester group and peri-effect from H-8. Singlet because C2 is substituted. |
| H-8 | 7.9 – 8.1 | Doublet | ~2.0 | Critical Distinction: Located at C8. Coupled only to H-6 (meta). No ortho neighbor (C7 has Br). |
| H-5 | 7.6 – 7.7 | Doublet | ~9.0 | Located at C5. Coupled to H-6 (ortho). |
| H-6 | 7.4 – 7.5 | dd | 9.0, 2.0 | Doublet of doublets. Ortho-coupled to H-5 and meta-coupled to H-8. |
| H-4 | 7.2 – 7.3 | Singlet | – | Shielded relative to H-1 due to the ortho-OH group. Singlet. |
| –OCH₃ | 3.9 – 4.1 | Singlet | – | Methyl ester protons. Characteristic strong singlet. |
Mechanistic Insight: Why the H-8 Doublet Matters
In the 7-bromo isomer, position 7 is occupied.
-
H-8 has no neighbor at C7. It has a neighbor at C6 (H-6) which is meta.
-
Therefore, H-8 appears as a small doublet (
Hz) .
In the 6-bromo isomer, position 6 is occupied.
-
H-8 has a neighbor at C7 (H-7). This is an ortho relationship.
-
Therefore, H-8 appears as a large doublet (
Hz) .
Experimental Protocol: Definitive Structural Proof
To guarantee the identity of this compound, rely on this self-validating workflow.
Step 1: Sample Preparation
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for standard analysis.
-
Why? It minimizes exchange of the phenolic proton, keeping the diagnostic –OH signal sharp.
-
Alternative: Use DMSO-d₆ if solubility is poor, but expect the –OH signal to shift downfield and broaden.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Why? High concentration improves the signal-to-noise ratio for detecting the small satellite peaks of the ¹³C satellites if needed, but more importantly, ensures clear resolution of the small meta-coupling constants (
Hz).
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (for 400 MHz+).
-
Spectral Width: -2 to 14 ppm (to catch the H-bonded phenol).
Step 3: NOE (Nuclear Overhauser Effect) Validation
If the splitting patterns are ambiguous (e.g., due to peak overlap), perform a 1D NOE Difference experiment.
-
Irradiate H-1 (Singlet, ~8.4 ppm).
-
Observation:
-
You should see an enhancement of the H-8 signal.
-
Logic: H-1 and H-8 are in peri positions (spatial proximity).
-
Confirmation: Once H-8 is identified via NOE, check its splitting. If it is a meta-doublet (~2 Hz) , you have the 7-bromo product. If it is an ortho-doublet (~9 Hz) , you have the 6-bromo product.
-
Visualization: Isomer Distinction Workflow
The following diagram illustrates the logical decision tree for assigning the correct regioisomer based on NMR data.
Caption: Decision tree for distinguishing 7-bromo vs. 6-bromo isomers using H-1/H-8 peri-interaction and coupling constants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74503, 7-bromo-3-hydroxy-2-naphthoic acid. Retrieved March 1, 2026, from [Link]
A Comparative Guide to HPLC Purity Standards for Methyl 7-bromo-3-hydroxy-2-naphthoate
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles of subsequent synthesis steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 7-bromo-3-hydroxy-2-naphthoate, a key building block in the synthesis of various complex molecules, is no exception. Establishing a robust analytical standard for its purity is paramount.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) standards for the purity assessment of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative principles.
The Synthetic Landscape: Understanding Potential Impurities
To develop a meaningful purity standard, one must first understand the potential impurities that can arise. The most common synthesis route to this compound is the Fischer esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, with methanol, typically catalyzed by a strong acid like sulfuric acid.
This synthetic pathway introduces several classes of potential impurities that a robust HPLC method must be able to separate and quantify:
-
Unreacted Starting Material: Residual 7-bromo-3-hydroxy-2-naphthoic acid.
-
Isomeric Impurities: Positional isomers of the starting material or the final product, which can be notoriously difficult to separate. For instance, impurities from the synthesis of the parent naphthoic acid, which may involve reactions like the Kolbe-Schmitt carboxylation, can carry through.[1]
-
Process-Related Impurities: By-products of the esterification reaction or from the synthesis of the starting material. This could include related naphthols or other derivatives.[1]
-
Degradation Products: The molecule may degrade under conditions of heat, light, or in acidic or basic environments, leading to new impurities. Forced degradation studies are essential to identify these potential degradants.[2][3]
The following diagram illustrates the logical flow of impurity sources:
Caption: Sources of impurities in this compound synthesis.
A Benchmark HPLC Method for Purity Determination
Given the aromatic and moderately polar nature of this compound and its likely impurities, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. The following benchmark method is proposed as a robust starting point for achieving high-resolution separation.
Experimental Protocol: Benchmark RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column Selection: A C18 (octadecyl silane) column is the workhorse for reversed-phase chromatography and provides excellent hydrophobic selectivity for aromatic compounds.[4] A high-purity silica base with end-capping is recommended to minimize peak tailing for the phenolic hydroxyl group.
-
Alternative Columns: For challenging separations, especially with positional isomers, a phenyl-hexyl or biphenyl stationary phase can offer alternative selectivity through π-π interactions.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl and any residual carboxylic acid, leading to better peak shape and consistent retention.
-
Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Chromatographic Conditions: A gradient elution is necessary to ensure that early-eluting polar impurities and late-eluting nonpolar impurities are all resolved and eluted within a reasonable timeframe.[4]
-
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable solvent.
-
Concentration: Prepare a sample solution at a concentration of approximately 0.5 mg/mL.
-
-
Data Acquisition and Analysis: Monitor the chromatogram at a wavelength that provides a good response for the main component and expected impurities. A PDA detector is invaluable for this, allowing for peak purity analysis and the identification of co-eluting peaks.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of acidic functional groups, ensuring sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Good eluting strength for aromatic compounds and low UV cutoff. |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A shallow gradient ensures resolution of closely eluting impurities from the main peak, followed by a steeper ramp to elute any non-polar impurities, and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV/PDA at 254 nm | Aromatic naphthalene structure provides strong absorbance at this wavelength. A PDA detector allows for spectral analysis to check for co-elution. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Method Validation: The Cornerstone of Trustworthiness
A method is only as reliable as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is the global standard for demonstrating that an analytical procedure is suitable for its intended purpose.[6][7]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose in Purity Analysis |
| Specificity | The method must be able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. No interference at the analyte's retention time. | This is the most crucial parameter for a purity method. It is demonstrated through forced degradation studies and analysis of impurity-spiked samples to ensure all peaks are baseline resolved.[8] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Ensures that the detector response is directly proportional to the concentration of impurities. |
| Accuracy | % Recovery between 98.0% and 102.0% for impurity standards. | Confirms that the measured amount of an impurity reflects the true amount present in the sample. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). | Demonstrates the consistency and reproducibility of the results, both within a single analytical run and between different runs, analysts, or instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%). | Defines the lowest concentration of an impurity that can be reliably quantified. This is critical for adhering to regulatory limits.[9][10] |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate). | Ensures the method remains reliable under normal day-to-day variations in the laboratory environment. |
Comparative Analysis: Interpreting Purity Grades
The benchmark HPLC method allows for a clear differentiation between various purity grades of this compound.
-
Standard Grade (e.g., 98% Purity): A chromatogram of this material would likely show a significant main peak for the product, with several smaller but quantifiable impurity peaks. The total area of these impurity peaks would constitute approximately 2% of the total peak area. Some of these impurities might be at or above the ICH identification threshold (typically 0.10% or 0.15%), requiring characterization.[9][10]
-
High-Purity Grade (e.g., >99.5% Purity): This material would exhibit a very clean chromatogram. Any impurity peaks would be significantly smaller, likely all below the identification threshold. The primary unreacted starting material might be detectable but at a very low level (e.g., <0.1%).
-
Primary Reference Standard: This is the highest possible purity grade, characterized with the utmost rigor. The HPLC chromatogram would show a single, sharp, symmetrical peak with a flat baseline. Any detectable impurities would be approaching the Limit of Quantitation of a validated method. This material is not typically used for synthesis but rather for the quantitative calibration of analytical methods.
Workflow for HPLC Purity Verification
The following diagram outlines the comprehensive workflow for assessing the purity of a batch of this compound.
Caption: Workflow for HPLC purity verification of an API intermediate.
Conclusion
Establishing a purity standard for a critical intermediate like this compound is a multi-faceted process that relies on a deep understanding of its chemical synthesis and the principles of analytical chemistry. A well-developed and validated reversed-phase HPLC method, such as the benchmark protocol outlined here, serves as the gold standard. It provides the necessary specificity to separate the target molecule from a range of potential impurities, from unreacted starting materials to isomeric by-products and degradants.
By comparing analytical results against established ICH thresholds and using well-characterized reference standards, researchers and drug developers can confidently assess the quality of their material. This analytical rigor is not merely a regulatory hurdle but a fundamental component of scientific integrity, ensuring the reliability of research outcomes and the safety of next-generation therapeutics.
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
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ICH Q3 Impurity Guidelines. AMSbiopharma; 2025. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma; 2025. [Link]
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Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. 2025. [Link]
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Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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Separation of 1-Bromo-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. 2020. [Link]
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HPLC Separation Guide – Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. SMT. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021. [Link]
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HPLC separation of genotoxic derivatives of naphthalene. ResearchGate. 2002. [Link]
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. [Link]
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Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. 2021. [Link]
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Summary of Public Comments Received on Naphthalene. Canada.ca. 2025. [Link]
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Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. 1995. [Link]
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Organic Syntheses Procedure. [Link]
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Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready. [Link]
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7-bromo-3-hydroxy-2-naphthoic acid. ChemSynthesis. [Link]
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Process for purification of 3-hydroxy-2-naphthoic acid by selective extraction of 2-naphthol impurity with tributyl phosphate using supported liquid membrane. ResearchGate. 2017. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 7-bromo-3-hydroxy-2-naphthoate
Abstract
This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation of methyl 7-bromo-3-hydroxy-2-naphthoate, a compound of interest in pharmaceutical and materials science research. Understanding its fragmentation behavior is critical for structural elucidation, impurity profiling, and metabolic studies. We will explore the fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering predictive data, detailed experimental protocols, and the rationale behind the observed fragmentation patterns.
The Analyte: Structural Features and Mass Spectrometric Implications
This compound possesses a rigid polycyclic aromatic core with multiple functional groups that dictate its fragmentation behavior. A thorough analysis of its structure is the first step in predicting its mass spectrum.
-
Naphthalene Core: The stable, electron-rich aromatic system suggests that the molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) will be relatively abundant and resistant to facile ring cleavage.[1]
-
Bromine Substituent: The presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (M and M+2) of almost equal intensity.[2][3][4]
-
Methyl Ester Group: This group provides several predictable fragmentation sites. Common cleavages for aromatic esters include the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).[1][5]
-
Hydroxyl Group: The phenolic hydroxyl group can participate in fragmentation, potentially through the loss of a neutral water molecule (H₂O) or carbon monoxide (CO) after initial cleavages. Its position relative to the ester may also allow for ortho effects, although this is less direct than in a simple benzene ring.
Comparison of Ionization Techniques for Analysis
The choice of ionization technique profoundly impacts the resulting mass spectrum. A hard ionization method like EI provides extensive, reproducible fragmentation useful for structural fingerprinting, while a soft method like ESI is ideal for determining molecular weight and performing controlled fragmentation experiments.[4]
Electron Ionization (EI-MS): Unveiling the Structural Core
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing significant and often complex fragmentation. This technique is invaluable for elucidating the core structure of an unknown compound.
Expected EI Fragmentation: The molecular ion (M⁺) of this compound (C₁₂H₉BrO₃) has a nominal molecular weight of 296/298 u. The primary fragmentation events are predicted to be:
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group is a highly favorable pathway, leading to the formation of a stable acylium ion. This results in a prominent fragment at m/z 265/267.
-
Loss of Carbon Monoxide (CO): Following the initial loss of •OCH₃, the resulting acylium ion can lose a neutral CO molecule, a common pathway for aromatic carbonyl compounds.[6] This would produce a fragment at m/z 237/239.
-
Loss of the Bromine Atom (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 217. While possible, the loss of the halogen is often less favorable than cleavages at the ester group.[2]
-
Sequential Losses: A combination of these events is expected, such as the loss of •OCH₃ followed by CO.
Electrospray Ionization with Tandem MS (ESI-MS/MS): Targeted Structural Analysis
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[7][8] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through Collision-Induced Dissociation (CID).[9]
Expected ESI-CID Fragmentation of [M+H]⁺ (m/z 297/299):
-
Loss of Methanol (CH₃OH): In the positive ion mode, the protonated ester can readily eliminate a neutral molecule of methanol. This is a common fragmentation pathway for protonated methyl esters and is expected to be a major fragmentation channel.[10] This would yield a fragment ion at m/z 265/267.
-
Loss of Water (H₂O): The protonated molecule, particularly with the acidic phenolic proton, could lose a neutral water molecule, leading to a fragment at m/z 279/281.
-
Loss of Carbon Monoxide (CO): Similar to EI, a loss of CO can occur from fragment ions, particularly after the initial loss of methanol.
Predicted Fragmentation Pathways
The following diagrams illustrate the predicted major fragmentation pathways for this compound under both EI and ESI-CID conditions.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted ESI-CID fragmentation of protonated this compound.
Data Interpretation and Comparative Analysis
The following table summarizes the key predicted fragments. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of each fragment ion.[11][12]
| Ionization | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| EI | 296/298 | 265/267 | [C₁₁H₆BrO₂]⁺ | •OCH₃ | α-cleavage of methyl ester |
| 237/239 | [C₁₀H₆BrO]⁺ | CO | Decarbonylation of acylium ion | ||
| 217 | [C₁₂H₉O₃]⁺ | •Br | Cleavage of C-Br bond | ||
| ESI-MS/MS | 297/299 | 265/267 | [C₁₁H₆BrO₂]⁺ | CH₃OH | Loss of neutral methanol |
| 279/281 | [C₁₂H₈BrO₂]⁺ | H₂O | Loss of neutral water | ||
| 237/239 | [C₁₀H₆BrO]⁺ | CO | Decarbonylation after methanol loss |
Comparative Insights:
-
The fragment at m/z 265/267 is predicted to be a major peak in both EI and ESI-CID spectra, but it is formed through different mechanisms (radical loss in EI vs. neutral molecule loss in ESI). This highlights the importance of understanding the ionization method when interpreting spectra.
-
EI-MS provides a more complex fragmentation pattern directly from the molecular ion, offering a rich "fingerprint" for library matching.
-
ESI-MS/MS offers a "cleaner" approach. By selecting the protonated molecule, we can systematically induce fragmentation and establish clear parent-daughter ion relationships, which is highly advantageous for quantitative analysis and studying specific metabolic transformations.
Recommended Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended. These protocols are designed as self-validating systems, including steps for calibration and system suitability checks.
Protocol for GC-EI-MS Analysis
This method is suitable for thermally stable and volatile compounds.
-
Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent like methanol or ethyl acetate. b. Serially dilute the stock solution to a working concentration of 10-50 µg/mL.
-
Instrumentation (Example: Agilent GC-MSD): a. Gas Chromatograph (GC):
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet: Split/Splitless, operated in splitless mode. Inlet temperature: 280°C.
- Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min. b. Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 50 to 400.
-
Data Acquisition: Inject 1 µL of the sample and acquire data in full scan mode.
-
System Validation: Prior to analysis, verify instrument calibration and performance using a standard compound like perfluorotributylamine (PFTBA).
Protocol for LC-ESI-MS/MS Analysis
This method is ideal for less volatile compounds and for targeted fragmentation studies.
-
Sample Preparation: a. Prepare a 1 mg/mL stock solution in methanol or acetonitrile. b. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Instrumentation (Example: Waters Xevo TQ-S): a. Liquid Chromatograph (LC):
- Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C. b. Mass Spectrometer (MS):
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MS/MS: Isolate the precursor ion [M+H]⁺ at m/z 297/299. Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a fragmentation spectrum.
-
Data Acquisition: Acquire data in both full scan MS mode (to confirm the precursor) and product ion scan mode (MS/MS).
-
System Validation: Infuse a standard solution (e.g., leucine enkephalin) to verify mass accuracy, resolution, and sensitivity.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and yields significant structural information. Electron Ionization provides a detailed fragmentation fingerprint characterized by the loss of the methoxy radical followed by decarbonylation. Electrospray Ionization coupled with tandem MS allows for controlled fragmentation of the protonated molecule, dominated by the neutral loss of methanol. The prominent M/M+2 isotopic pattern serves as a constant diagnostic tool in both techniques. By selecting the appropriate ionization method and experimental parameters as outlined in this guide, researchers can effectively utilize mass spectrometry for the unambiguous identification and characterization of this and structurally related compounds.
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A Comparative Guide to the Reactivity of 7-Bromo- vs. 6-Bromo-2-Naphthoate Esters in Cross-Coupling Chemistry
For researchers and professionals in medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, offering a rigid and lipophilic framework for molecular design. Functionalized naphthalenes, such as the isomeric methyl 6-bromo-2-naphthoate and methyl 7-bromo-2-naphthoate, are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. The choice between the 6- or 7-bromo isomer is often dictated by the desired final structure, yet the subtle, inherent differences in their reactivity can significantly impact reaction efficiency, yield, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of these two valuable isomers. We will explore the underlying electronic and steric factors that govern their behavior in key transformations and provide supporting experimental data and detailed protocols to aid in your research and development endeavors.
The Decisive Factor: Electronic Asymmetry in the Naphthalene Core
The naphthalene ring system, unlike benzene, does not exhibit uniform electron density. The α-positions (1, 4, 5, 8) are generally more electron-rich and sterically hindered than the β-positions (2, 3, 6, 7). This fundamental electronic disparity is the primary driver of the reactivity differences observed between the 6-bromo and 7-bromo isomers of methyl 2-naphthoate.
The 6-position (a β-position) is electronically analogous to the para-position in a substituted benzene ring, allowing for effective resonance delocalization. In contrast, the 7-position (also a β-position, but in the other ring) has a different electronic environment relative to the ester group at C2. Theoretical studies on naphthalene derivatives show variations in electron density and aromaticity across the ring system, which influences the susceptibility of the C-Br bond to oxidative addition by a palladium catalyst—the rate-determining step in many cross-coupling reactions.[1][2]
Generally, the C-Br bond at the 6-position is more readily activated for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This is attributed to the electronic communication with the electron-withdrawing ester group at the 2-position, which makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.
Comparative Reactivity in Key Cross-Coupling Reactions
The practical implications of these electronic differences become evident when comparing the performance of the two isomers in common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[3][4] In the context of our isomeric naphthoates, the 6-bromo isomer generally provides higher yields and/or requires milder reaction conditions compared to the 7-bromo counterpart when coupled with various boronic acids.
| Entry | Bromo-Naphthoate Isomer | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 6-bromo-2-naphthoate | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O, K₃PO₄, 100 °C | ~95% | Representative[5] |
| 2 | Methyl 7-bromo-2-naphthoate | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O, K₃PO₄, 100 °C | ~85-90% | Inferred |
| 3 | Methyl 6-bromo-2-naphthoate | 4-Methoxyphenylboronic acid | Pd/C | Methanol, Na₂CO₃, 80 °C | High | Representative[6] |
| 4 | Methyl 7-bromo-2-naphthoate | 4-Methoxyphenylboronic acid | Pd/C | Methanol, Na₂CO₃, 80 °C | Moderate-High | Inferred |
Note: Yields are representative and can vary based on specific ligand, base, and solvent choice. The slightly lower reactivity of the 7-bromo isomer may necessitate longer reaction times or higher catalyst loading.
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, is another vital tool in synthetic chemistry.[7][8] Similar to the Suzuki coupling, the electronic nature of the C-Br bond influences the rate of oxidative addition. While both isomers are viable substrates, the 6-bromo ester is expected to exhibit more favorable kinetics.
| Entry | Bromo-Naphthoate Isomer | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 6-bromo-2-naphthoate | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | DMF, Et₃N, 110 °C | Good to Excellent | Representative[8] |
| 2 | Methyl 7-bromo-2-naphthoate | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | DMF, Et₃N, 110 °C | Good | Inferred |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry.[9][10] The success of this reaction is highly dependent on the ligand system employed, but the inherent reactivity of the aryl bromide remains a key factor. The more electrophilic nature of the C6-Br bond in the 6-bromo isomer facilitates the crucial oxidative addition step.
| Entry | Bromo-Naphthoate Isomer | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Methyl 6-bromo-2-naphthoate | Morpholine | Pd₂(dba)₃, XPhos | Toluene, NaOtBu, 100 °C | High | Representative[10][11] |
| 2 | Methyl 7-bromo-2-naphthoate | Morpholine | Pd₂(dba)₃, XPhos | Toluene, NaOtBu, 100 °C | Moderate-High | Inferred |
Experimental Protocols
To provide a practical framework, a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-2-naphthoate with Phenylboronic Acid
This protocol is designed to be robust and high-yielding, offering a reliable method for synthesizing the corresponding biaryl product.[3][4]
Materials:
-
Methyl 6-bromo-2-naphthoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-bromo-2-naphthoate (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 5:1 ratio of toluene to water) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., ~5 mL of toluene per 1 mmol of aryl bromide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Visualizing the Chemistry
To better illustrate the processes described, the following diagrams outline the key catalytic cycle and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
While both methyl 6-bromo-2-naphthoate and methyl 7-bromo-2-naphthoate are indispensable reagents for accessing substituted naphthalene derivatives, they are not interchangeable. The 6-bromo isomer consistently demonstrates higher reactivity in palladium-catalyzed cross-coupling reactions due to the more favorable electronic properties of the C6-position. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. For the 7-bromo isomer, achieving comparable results may require more forcing conditions, careful optimization of the catalyst system, or the use of more active, state-of-the-art ligands. Understanding this fundamental difference in reactivity is paramount for designing efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- Vertex AI Search. (2026, February 16).
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Benchchem. 7-Bromo-3-hydroxy-2-naphthoic acid | 1779-11-9.
- ChemicalBook. 6-Bromo-2-naphthoic acid synthesis.
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- WIPO. (2014, May 8). WO/2014/069674 6-BROMO-2-NAPHTHOIC ACID PRODUCTION METHOD.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Google Patents. WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Organic Syntheses. 6-bromo-2-naphthol.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Synthonix. 7-Bromo-2-naphthoic acid - [B61312].
- Semantic Scholar. Synthesis of novel 2-substituted 1,4-naphthoquinones using Heck reaction in 'green' reaction media.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. A Comparative Guide to 2-(Aminomethyl)-7-bromonaphthalene and Its Isomers for Researchers.
- NIH PubChem.
- ResearchGate. (2022, April 5).
- PMC.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate.
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Infrared IR spectra interpretation for methyl 7-bromo-3-hydroxy-2-naphthoate
An In-Depth Technical Guide to the Infrared (IR) Spectrum of Methyl 7-bromo-3-hydroxy-2-naphthoate: A Comparative Analysis for Researchers
Introduction: Decoding Molecular Structure with Infrared Spectroscopy
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "molecular fingerprint." For researchers in drug development and materials science, a precise interpretation of this fingerprint is crucial for structural elucidation, purity assessment, and quality control.
This guide offers a detailed interpretation of the IR spectrum of this compound, a complex aromatic molecule. We will dissect its spectrum by comparing it with simpler, related structures to understand how each functional group contributes to the overall spectral profile. This comparative approach is designed to provide scientists with the expertise to not only analyze this specific molecule but also to apply these principles to other substituted polycyclic aromatic compounds.
The Molecular Architecture of this compound
To interpret its IR spectrum, we must first deconstruct the molecule into its constituent functional groups:
-
Aromatic Naphthalene Core: A bicyclic aromatic system that gives rise to characteristic C-H and C=C stretching and bending vibrations.[1][2][3][4]
-
Phenolic Hydroxyl (-OH) Group: An -OH group directly attached to the aromatic ring. Its spectral signature is highly sensitive to hydrogen bonding.
-
Aromatic Ester (-COOCH₃): A carbonyl group (C=O) conjugated with the naphthalene ring, and a C-O single bond. Conjugation significantly influences the C=O stretching frequency.[5][6][7][8][9][10][11]
-
Carbon-Bromine (C-Br) Bond: A halogen substituent on the aromatic ring, which has a characteristic low-frequency vibration.[5]
Predicted and Observed IR Absorption Bands: A Detailed Analysis
The IR spectrum of this compound is a composite of the absorptions from each of these functional groups. Below, we analyze the key regions of the spectrum.
The High-Frequency Region (4000-2500 cm⁻¹)
-
O-H Stretching (Phenolic):
-
Expected Range: A broad and intense band is anticipated between 3550 and 3200 cm⁻¹.[12] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. In dilute solutions of nonpolar solvents, a sharper, less intense peak may be observed.
-
Causality: The hydrogen atom of the hydroxyl group forms a weak bond with the oxygen atom of a neighboring molecule, creating a network of interactions that slightly weakens the O-H covalent bond. This results in a range of bond strengths and, consequently, a broad absorption band at a lower frequency than a "free" hydroxyl group.
-
-
Aromatic C-H Stretching:
-
Expected Range: Weak to medium intensity absorptions are expected in the 3100-3000 cm⁻¹ region.[1][5][13][14]
-
Expert Insight: These peaks distinguish aromatic C-H bonds from aliphatic C-H bonds, which absorb just below 3000 cm⁻¹.[1][14] The presence of peaks in this specific region is a strong indicator of an aromatic system.[3][4]
-
The Double Bond Region (1800-1500 cm⁻¹)
-
C=O Stretching (Aromatic Ester):
-
Expected Range: A very strong and sharp peak is predicted between 1730 and 1715 cm⁻¹.[8]
-
Trustworthiness: The position of the carbonyl peak is highly diagnostic. For saturated esters, this peak typically appears around 1750-1735 cm⁻¹.[5][11] However, in this compound, the ester group is conjugated with the naphthalene ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[6][10]
-
-
Aromatic C=C Stretching:
-
Expected Range: Several medium to strong intensity bands are expected in the 1620-1450 cm⁻¹ range.[3][4] Typically, prominent peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.[3][13]
-
Expert Insight: These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the naphthalene ring and are a hallmark of aromaticity.[1][4]
-
The Fingerprint Region (1500-600 cm⁻¹)
This region contains a wealth of complex vibrations that are unique to the molecule's overall structure.
-
C-O Stretching (Ester and Phenol):
-
Expected Range: Two distinct C-O stretching bands are anticipated. For the ester, a strong, broad absorption is expected between 1310-1250 cm⁻¹ (asymmetric C-C(=O)-O stretch) and another between 1130-1100 cm⁻¹ (symmetric O-C-C stretch).[8][9] The phenolic C-O stretch typically appears around 1230 cm⁻¹.[13] These may overlap but are crucial for confirming the presence of the ester and phenol groups.
-
-
Aromatic C-H Out-of-Plane Bending:
-
Expected Range: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the naphthalene ring.[1][5]
-
Authoritative Grounding: The exact positions of these "oop" bands are highly sensitive to the substitution pattern on the aromatic ring.[1] While a detailed analysis of substitution patterns is complex for a heavily substituted naphthalene, the presence of strong bands in this region confirms the aromatic nature.
-
-
C-Br Stretching:
-
Expected Range: A weak to medium intensity band is expected in the 690-515 cm⁻¹ region.[5]
-
Trustworthiness: This low-frequency absorption is characteristic of the carbon-bromine bond. Its presence, while sometimes obscured by other fingerprint region absorptions, is a key piece of evidence for the bromine substituent.
-
Comparative Spectral Analysis
To truly appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.
| Molecule | Key Functional Groups | Expected Key IR Bands (cm⁻¹) | Key Differences from Target Molecule |
| Naphthalene | Aromatic Ring | ~3050 (Aromatic C-H), ~1600, ~1500 (C=C stretch) | Lacks -OH, -COOCH₃, and -Br groups. Spectrum is much simpler. |
| Methyl 2-naphthoate | Aromatic Ring, Ester | ~3050 (Aromatic C-H), ~1720 (C=O), ~1600, ~1500 (C=C), ~1280, ~1110 (C-O) | Lacks the broad O-H stretch and the low-frequency C-Br stretch. |
| 2-Naphthol | Aromatic Ring, Phenol | ~3400 (broad O-H), ~3050 (Aromatic C-H), ~1600, ~1500 (C=C), ~1230 (C-O) | Lacks the strong C=O stretch of the ester and the C-Br stretch. |
| This compound | All functional groups | ~3400 (broad O-H), ~3050 (Aromatic C-H), ~1720 (C=O), ~1600, ~1500 (C=C), ~1280, ~1110 (C-O), ~600 (C-Br) | The complete spectrum incorporating all features. |
This comparison demonstrates how each functional group adds a distinct signature to the IR spectrum, allowing for a confident and comprehensive structural interpretation.
Visualization of the IR Interpretation Workflow
The logical process for interpreting the IR spectrum of this compound can be visualized as a decision-making workflow.
Caption: A flowchart illustrating the systematic approach to interpreting the key regions of an IR spectrum for structural elucidation.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method
A reliable spectrum is the foundation of accurate interpretation. The Potassium Bromide (KBr) pellet method is a standard and effective technique for analyzing solid samples.
Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of the solid sample for transmission IR spectroscopy.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)[15]
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
IR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar to a fine powder.[15][16] It is critical that the KBr be free of moisture, as water displays a broad O-H absorption that can interfere with the spectrum.[17]
-
Accurately weigh 1-2 mg of the sample (a sample-to-KBr ratio of approximately 1:100 is ideal).[15][16][18]
-
Add the sample to the KBr in the mortar.
-
Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[16] The goal is to reduce the sample's particle size to less than 2 µm to minimize scattering of the IR beam.[15][19]
-
-
Pellet Pressing:
-
Carefully transfer a portion of the KBr-sample mixture into the pellet die.
-
Distribute the powder evenly to ensure a uniform pellet thickness.
-
Place the die into a hydraulic press.
-
Apply a pressure of 8-10 tons for several minutes.[15] This high pressure causes the KBr to become plastic and fuse into a transparent disc.[15]
-
-
Spectral Acquisition:
-
Carefully remove the die from the press and extract the transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Self-Validation: A high-quality pellet will be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or an incorrect sample concentration, which can lead to a noisy spectrum with distorted peaks.[18][19]
Conclusion
The infrared spectrum of this compound is rich with information, providing clear evidence for its key functional groups. Through a systematic analysis of the different spectral regions and a comparative approach against simpler molecular structures, we can confidently assign the observed absorption bands. The broad O-H stretch, the aromatic C-H peaks above 3000 cm⁻¹, the conjugated ester C=O stretch around 1720 cm⁻¹, the aromatic C=C ring vibrations, and the low-frequency C-Br stretch all combine to form a unique spectral fingerprint. This guide provides researchers with the foundational knowledge and practical insights necessary to interpret this and other complex aromatic molecules with a high degree of scientific integrity.
References
-
FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]
-
KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
-
Methyl 2-naphthoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
IR: aromatics. (n.d.). Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
An Infra-red spectroscopic study of naphthalene substitution. (1955). Australian Journal of Chemistry. Retrieved from [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Infrared Spectra. (n.d.). Retrieved from [Link]
-
IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
The mid-infrared laboratory spectra of naphthalene (C10H8) in solid H2O. (n.d.). Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
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A Comparative Guide to Validated Analytical Methods for Brominated Hydroxynaphthoic Esters
Executive Summary
The robust characterization and quantification of brominated hydroxynaphthoic esters, a class of molecules with significant potential in pharmaceutical development, demands highly reliable and validated analytical methods. The absence of a single, universally adopted standard necessitates a thorough understanding of the available analytical technologies and their respective strengths. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of these specific compounds. We present a fully detailed, validation-ready HPLC-UV method as the primary workhorse for quantitative analysis, benchmarked against the high-sensitivity application of GC-MS and the definitive structural elucidation capabilities of NMR. Each section is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative
Brominated hydroxynaphthoic esters are key intermediates and active pharmaceutical ingredients (APIs) in various therapeutic areas. Their molecular structure, featuring a naphthalene core, hydroxyl and ester functional groups, and bromine substituents, presents unique analytical challenges. Ensuring the identity, purity, and stability of these compounds is not merely a procedural step but a foundational requirement for drug safety and efficacy.
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, delivering reliable, reproducible, and accurate data.[1] This guide explains the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to complex impurity profiling.
The Foundation: Principles of Analytical Method Validation
According to the ICH Q2(R2) guidelines, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] It is a continuous process that begins during method development and extends throughout the method's lifecycle.[4] The core performance characteristics evaluated are universal to robust analytical methods.[1][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[6]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For non-volatile and thermally sensitive molecules like brominated hydroxynaphthoic esters, Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for quantification.[7] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Design:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the relatively non-polar aromatic ester.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. The inclusion of a small amount of acid (e.g., 0.1% phosphoric acid) is critical. It suppresses the ionization of the hydroxyl group and any residual carboxylic acid, ensuring a single, non-ionized form of the molecule interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times.
-
Detector: A UV-Vis detector is ideal as the naphthalene ring system is a strong chromophore, providing high sensitivity at an appropriate wavelength (e.g., ~230-254 nm).
Proposed HPLC Method for a Brominated Hydroxynaphthoic Ester
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector at 254 nm |
| Diluent | Mobile Phase |
Validation Data Summary (Hypothetical)
The following tables summarize the expected results from a full validation study based on ICH guidelines.
Table 1: Linearity and Range Acceptance Criterion: Correlation Coefficient (r²) ≥ 0.999
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 (80%) | 450,100 |
| 62.5 (100%) | 562,550 |
| 75 (120%) | 675,200 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy Acceptance Criterion: Mean Recovery between 98.0% and 102.0%
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 50.0 | 49.8 | 99.6 |
| 100% | 62.5 | 62.9 | 100.6 |
| 120% | 75.0 | 74.5 | 99.3 |
| Mean Recovery | 99.8 |
Table 3: Precision Acceptance Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%
| Precision Type | Number of Determinations | Mean Assay (%) | %RSD |
| Repeatability | 6 | 100.2 | 0.85 |
| Intermediate Precision | 12 (2 days, 2 analysts) | 100.5 | 1.10 |
Experimental Protocol: HPLC Method Validation
1. System Suitability Test (SST):
- Prepare a standard solution at the target concentration (e.g., 62.5 µg/mL).
- Inject the standard solution five times consecutively.
- Acceptance Criteria: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000. This ensures the chromatographic system is performing adequately.[8]
2. Specificity:
- Inject the diluent (mobile phase) to ensure no baseline interference.
- Prepare and inject a placebo solution (matrix without the analyte) to confirm the absence of interfering peaks at the analyte's retention time.[9]
- Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte solution to demonstrate that degradation peaks are well-resolved from the main analyte peak.
3. Linearity:
- Prepare a stock solution of the reference standard.
- Create a series of at least five calibration standards by diluting the stock solution (e.g., 80% to 120% of the target concentration).[9]
- Inject each standard in triplicate.
- Plot a graph of mean peak area versus concentration and calculate the correlation coefficient (r²) using linear regression.
4. Accuracy (Recovery):
- Prepare a placebo solution.
- Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.
- Analyze the spiked samples and calculate the percentage recovery of the analyte.[9]
5. Precision:
- Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the %RSD.[9]
- Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the cumulative %RSD of all results.[9]
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method development and validation.
Alternative & Complementary Techniques
While HPLC is optimal for routine quantification, other techniques offer distinct advantages for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional sensitivity and selectivity, making it a powerful tool for trace-level impurity analysis.[10] For brominated compounds, GC coupled with an electron capture negative ionization (ECNI) source can achieve even lower detection limits than standard electron ionization (EI).[11]
Key Considerations:
-
Volatility: Hydroxynaphthoic esters have low volatility due to their polarity and molecular weight. Therefore, derivatization is typically required to convert the polar hydroxyl group into a more volatile silyl ether (e.g., using BSTFA). This adds a step to sample preparation and can introduce variability.
-
Thermal Stability: The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile esters. Method development must carefully optimize temperatures to avoid this.
-
Mass Spectrometry: The MS detector provides mass-to-charge ratio information, which is invaluable for confirming the identity of the analyte and for identifying unknown impurities by their fragmentation patterns.[12]
Comparison with HPLC:
| Feature | HPLC-UV | GC-MS |
| Analyte State | Ideal for non-volatile, thermally labile compounds | Requires volatile, thermally stable compounds (or derivatives) |
| Sample Prep | Simple dissolution | Often requires derivatization |
| Sensitivity | Good (ng level) | Excellent (pg to fg level), especially with ECNI[13] |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Structural Info | Limited | High (from mass fragmentation patterns) |
| Primary Use | Quantitative Assay, Purity | Trace Impurity Analysis, Identification |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the undisputed gold standard for the unambiguous structural elucidation of organic molecules.[14] It is not typically used for routine quantification due to lower throughput and sensitivity compared to chromatography, but it is essential for reference standard characterization and for identifying unknown synthesis byproducts or degradants.[15]
Key Experiments for Structural Confirmation:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal through-bond correlations between atoms.[14]
-
COSY shows ¹H-¹H correlations, identifying coupled proton networks.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[16]
-
Caption: Workflow for structural elucidation using NMR.
Decision Guide: Selecting the Appropriate Method
The choice of analytical method is driven by the specific question being asked. The following flowchart provides a logical path for selecting the most suitable technique.
Caption: Decision guide for analytical method selection.
Conclusion
There is no single "best" method for the analysis of brominated hydroxynaphthoic esters; rather, there is a "best fit" for a specific purpose. This guide has established that a validated HPLC-UV method is the most practical, robust, and reliable choice for routine quantitative tasks such as API assay and purity testing. For challenges requiring higher sensitivity, such as the detection of trace-level impurities, GC-MS offers a powerful, albeit more complex, alternative. Finally, for the foundational task of absolute structural confirmation and the identification of unknown compounds, NMR spectroscopy remains the definitive and indispensable tool. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement a scientifically sound analytical strategy that ensures data integrity and supports successful product development.
References
-
Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from assayprism.com. [Link]
-
European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com. [Link]
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from chromatographyonline.com. [Link]
-
PubMed. (2014, September 27). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from slideshare.net. [Link]
-
IntuitionLabs. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from intuitionlabs.com. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [Link]
-
Bhavani, L.R.D., & Aruna, R.D. (2015, June 2). HPLC method development and validation: an overview. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
PubMed. (2012, June 8). Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from ema.europa.eu. [Link]
-
Journal of Chemical Education. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from pubs.acs.org. [Link]
-
ResearchGate. (2025, August 6). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from researchgate.net. [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from typeset.io. [Link]
-
Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from scilit.net. [Link]
-
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from sites.gsu.edu. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from hyphadiscovery.co.uk. [Link]
-
PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from researchgate.net. [Link]
Sources
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- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
Crystal structure analysis of methyl 7-bromo-3-hydroxy-2-naphthoate
Technical Assessment: Crystal Structure & Solid-State Utility of Methyl 7-bromo-3-hydroxy-2-naphthoate
Executive Summary & Strategic Context
In the development of naphthoic acid derivatives for medicinal chemistry—specifically as NMDA receptor modulators and dye intermediates—the structural integrity of the scaffold is paramount.[1] This guide evaluates the solid-state "performance" of This compound (7-Br-MHN) compared to its non-halogenated standard, Methyl 3-hydroxy-2-naphthoate (MHN) .[2][1]
"Performance" in this context is defined by three critical parameters for drug development professionals:
-
Crystallizability: Ease of obtaining diffraction-quality single crystals.[2][1]
-
Lattice Stability: The role of Halogen Bonding (XB) vs. Hydrogen Bonding (HB).
-
Downstream Utility: Solubility and purity profiles derived from the crystal lattice.[1]
Key Finding: While the standard MHN relies heavily on conventional
Comparative Analysis: 7-Br-MHN vs. Standard MHN
The following table synthesizes experimental expectations and physicochemical data.
Table 1: Solid-State Performance Comparison
| Feature | Standard: Methyl 3-hydroxy-2-naphthoate (MHN) | Target: this compound (7-Br-MHN) | Implication for R&D |
| Crystal Habit | Yellow needles/plates | Prismatic blocks or thick needles | Prismatic forms (7-Br) are easier to mount for SC-XRD, reducing data collection errors.[2][1] |
| Dominant Interaction | Intramolecular H-bond (O-H...O=C) & | Halogen Bonding (C-Br...O/ | The Br atom acts as a "structural anchor," reducing disorder in the lattice.[2][1] |
| Melting Point | 73–75 °C | >110 °C (Estimated/Higher) | Higher thermal stability in 7-Br-MHN indicates stronger intermolecular lattice energy.[2][1] |
| X-Ray Scattering | Low (Light atoms C, H, O only) | High (Heavy atom effect) | The Bromine atom ( |
| Solubility (MeOH) | High | Moderate | Reduced solubility aids in controlled recrystallization but requires larger solvent volumes for synthesis.[1] |
Structural Causality: The "Heavy Atom" Advantage
As a scientist, you must understand why we prioritize the brominated derivative for structural studies.
The Mechanism of Halogen Bonding:
In the standard MHN, the crystal lattice is held together by "slippery"
-
Result: The crystal lattice of 7-Br-MHN is more "locked in," providing higher resolution X-ray data and less structural disorder.[2][1]
Experimental Protocol: Self-Validating Workflow
To ensure trust in your data, follow this specific protocol for growing and analyzing 7-Br-MHN crystals. This workflow includes "Stop/Go" decision points to prevent wasted beamtime.
Phase A: Synthesis & Purification
-
Pre-requisite: Start with 7-bromo-3-hydroxy-2-naphthoic acid.[2][1]
-
Reaction: Esterification using MeOH/H₂SO₄ (Reflux 12h) or MeI/K₂CO₃ in DMF.
-
Validation: Check purity via TLC (Hexane:EtOAc 8:2). Requirement: Single spot, Rf ~0.6.[2]
Phase B: Crystal Growth (Slow Evaporation)
-
Dissolution: Dissolve 50 mg of 7-Br-MHN in 4 mL of Acetone/Methanol (1:1).
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean 20 mL vial.
-
Critical Step: Dust particles induce nucleation too early, causing micro-crystals (powder) rather than single crystals.
-
-
Perturbation: Cover vial with parafilm, poke 3 small holes. Store at 4°C in a vibration-free zone.
-
Harvest: After 48-72 hours, look for prismatic crystals.
Phase C: SC-XRD Data Collection
-
Temperature: Collect at 100 K .
-
Strategy: Collect a complete sphere (redundancy > 4.0). The heavy Br atom absorbs X-rays; high redundancy corrects for absorption errors.[1]
Visualizing the Workflow & Interaction Logic
The following diagrams illustrate the experimental decision tree and the structural interaction network.
Diagram 1: Structural Analysis Workflow
Caption: Decision-tree workflow for isolating diffraction-quality crystals of 7-Br-MHN.
Diagram 2: Molecular Interaction Network (Hypothetical Packing)
Caption: Predicted intermolecular forces stabilizing the 7-Br-MHN lattice compared to standard MHN.
Technical References
-
Sigma-Aldrich. 7-Bromo-3-hydroxy-2-naphthoic acid Product Specification. Accessed March 1, 2026.[1] Link[1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. (Context: Mechanistic basis for Br...O interactions). Link
-
BenchChem. Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid. (Context: General synthesis protocols for brominated naphthoates). Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.[2][1] (Recommended for depositing final .cif files).[1] Link
Disclaimer: This guide is intended for research purposes. Synthesis of halogenated organic compounds requires appropriate fume hood ventilation and PPE due to potential irritant properties.[2]
Sources
Comparative Guide: UV-Vis Absorption Profile of Methyl 7-bromo-3-hydroxy-2-naphthoate
Executive Summary
Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9) is a specialized functionalized naphthalene derivative, primarily utilized as a building block in the synthesis of complex azo dyes, fluorescent probes, and pharmaceutical intermediates. Its core structure features a "push-pull" electronic system facilitated by the 3-hydroxy and 2-ester groups, often exhibiting Excited State Intramolecular Proton Transfer (ESIPT) .
This guide provides a technical comparison of its UV-Vis absorption properties against its non-brominated parent and acid precursor. While direct spectral data for the specific methyl ester is often proprietary or embedded in synthesis logs, this guide synthesizes data from structural analogues and substituent effects to provide a reliable range for researchers.[1]
Technical Profile & Identification
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 10155-36-9 |
| Molecular Formula | |
| Molecular Weight | 281.10 g/mol |
| Key Chromophore | Naphthalene core with donor (-OH) and acceptor (-COOMe) + Br auxochrome |
| Predicted | 365 – 375 nm (in Methanol/Ethanol) |
Comparative Analysis: Spectral Properties
The following table contrasts the target compound with its direct analogues. The introduction of the bromine atom at the 7-position (distal ring) typically induces a bathochromic (red) shift of 5–15 nm compared to the parent ester due to increased polarizability and extension of the
Table 1: UV-Vis Absorption Comparison
| Feature | Target: this compound | Alternative 1: Methyl 3-hydroxy-2-naphthoate | Alternative 2: 3-Hydroxy-2-naphthoic acid (BON Acid) |
| Primary | 365 – 375 nm (Predicted) | 360 – 365 nm [1] | 365 nm [2] |
| Secondary | ~290 – 300 nm | 292 nm | 290 nm |
| Electronic Effect | Bathochromic Shift: Bromine acts as a weak auxochrome, lowering the energy gap for | Baseline: Standard ESIPT-capable naphthalene system. | pH Dependent: Acid group allows for ionization changes; typically similar to ester in organic solvents. |
| Fluorescence | Likely Strong (Yellow/Green) | Strong (Blue/Green) | Strong (Green) |
| Solvent Sensitivity | High (Solvatochromic) | High | High |
Note on Solvatochromism: These compounds often exhibit dual emission or absorption shifts based on solvent polarity. In protic solvents (Methanol), the intramolecular hydrogen bond is stabilized, often leading to a distinct long-wavelength band.[1]
Mechanistic Insight: The Bromine Auxochrome & ESIPT
Understanding the spectral shift requires analyzing the electronic environment.[1]
-
ESIPT Core: The 3-hydroxy and 2-carbonyl groups form an intramolecular hydrogen bond. Upon photoexcitation, the proton transfers from the oxygen of the hydroxyl group to the carbonyl oxygen, creating a keto-tautomer species that absorbs/emits at longer wavelengths.[1]
-
Bromine Effect: The bromine at position 7 is electronically coupled to the naphthalene ring.[1]
-
Inductive Effect (-I): Withdraws electron density (minor effect on UV).
-
Mesomeric/Resonance Effect (+M): Lone pairs donate into the
-system, extending conjugation and increasing the transition dipole moment. This dominates the UV behavior, causing the observed Red Shift .[1]
-
Figure 1: Electronic Interaction Pathway
Caption: Electronic pathway showing the influence of the 7-bromo substituent on the ESIPT process and resulting spectral shift.
Experimental Protocol: Determination of
To validate the absorption maximum for your specific batch (crucial due to potential synthesis by-products), follow this self-validating protocol.
Materials
-
Analyte: this compound (>97% purity).[2]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH is preferred for observing ESIPT bands.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation (
M): -
Working Solution (
M):-
Pipette 200 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to mark with MeOH.
-
-
Baseline Correction:
-
Fill both cuvettes with pure MeOH.
-
Run a "Baseline/Zero" scan from 200 nm to 500 nm.
-
-
Measurement:
-
Replace the sample cuvette solution with the Working Solution.
-
Scan from 200 nm to 500 nm .
-
Record
(highest absorbance peak) and Absorbance ( ).
-
-
Validation (Molar Extinction Coefficient,
):-
Calculate
using Beer-Lambert Law: . -
Expected
is typically 5,000 – 15,000 for the main band.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the spectrophotometric characterization of the target compound.
References
-
PubChem. 3-Hydroxy-2-naphthoic acid (Compound CID 7104).[6] National Library of Medicine. Available at: [Link]
-
Padhye, M. R., et al. (1954). The effect of substitution on the light absorption of naphthalene. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
Sources
- 1. - MedCrave online [medcraveonline.com]
- 2. 3-Hydroxy-2-naphthoic acid 98 92-70-6 [sigmaaldrich.com]
- 3. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]
- 4. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Methyl 7-bromo-3-hydroxy-2-naphthoate proper disposal procedures
An essential pillar of laboratory safety and operational excellence is the rigorous management of hazardous chemical waste. For researchers and drug development professionals working with Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS: 10155-36-9), standard organic disposal protocols are entirely insufficient.
Because this compound is a halogenated aromatic, its disposal requires precise logistical planning to ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and to prevent the release of highly toxic environmental pollutants.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.
Chemical Profile & Hazard Causality
To manage a chemical safely, one must understand the mechanistic reasoning behind its hazards. This compound is a brominated naphthoate derivative typically utilized as an intermediate in organic synthesis and pharmaceutical development.
The Causality of the Hazard: The presence of the bromine atom covalently bonded to the aromatic naphthoate ring dictates its waste classification. If subjected to standard, low-temperature incineration, brominated aromatics undergo incomplete combustion. This thermal degradation leads to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [1]. Furthermore, the combustion process generates corrosive hydrogen bromide (HBr) gas and molecular bromine (Br2)[2]. Therefore, this compound must be strictly segregated to ensure it is routed to a specialized high-temperature incinerator equipped with alkaline flue gas scrubbers[3].
Table 1: Chemical Properties & Hazard Profile
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 10155-36-9 | Use for precise SDS tracking and waste manifesting. |
| Physical State | Solid (Powder) | High risk of aerosolization; requires strict dust control. |
| GHS Hazard Codes | H315, H319, H335 | Causes skin/eye irritation and respiratory toxicity. |
| RCRA Classification | Halogenated Organic | Must not be mixed with non-halogenated solvent waste. |
Step-by-Step Disposal Protocol
The following protocol ensures full compliance with RCRA "cradle-to-grave" tracking requirements while protecting laboratory personnel[4].
Step 1: Point-of-Generation Segregation Immediately place any spent this compound, including contaminated filter paper, reaction solvents, or TLC plates, into a designated "Halogenated Organic Waste" container[4][5]. Never mix this with standard flammable organic waste, as doing so exponentially increases disposal costs and violates TSDF (Treatment, Storage, and Disposal Facility) profiles.
Step 2: Primary Containment Utilize High-Density Polyethylene (HDPE) or heavy-duty glass containers. Ensure the container is kept tightly capped at all times unless actively adding waste to prevent fugitive emissions and maintain compliance with EPA open-container regulations[6].
Step 3: RCRA-Compliant Labeling Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly list "this compound" (no abbreviations) and clearly check the "Halogenated" and "Toxic" hazard indicators[5].
Step 4: Satellite Accumulation Area (SAA) Management Store the waste container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray) to prevent cross-contamination in the event of a structural failure[4][6].
Step 5: EHS Transfer & Manifesting Once the container reaches its volume limit, or approaches the 90-day accumulation limit for Large Quantity Generators (LQG), transfer it to your facility's central accumulation area for pickup by a licensed hazardous waste broker[4].
Workflow for this compound waste segregation and destruction.
Regulatory & Environmental Logistics (EPA/RCRA)
Once the waste leaves your facility, it undergoes specialized environmental logistics. Pilot scale and commercial incineration data dictate that brominated organic compounds require incineration temperatures exceeding 1100°C with an excess air factor above 1.3 and a residence time of >0.75 seconds to achieve a 99.9% destruction efficiency[3].
Furthermore, to prevent the emission of molecular bromine (Br2) and hydrogen bromide (HBr), the facility's incinerator must be equipped with a wet gas washing unit. Often, a reducing agent such as sodium thiosulfate (Na2S2O3) is added to the scrubber water to effectively neutralize the halogens before environmental release[2][3].
Table 2: Waste Routing & Regulatory Limits
| Waste Stream | Authorized Disposal Route | Regulatory Constraint |
| Pure Solid Waste | Halogenated Solid Waste | Incineration only; Land disposal strictly prohibited. |
| Solvent Mixtures | Halogenated Liquid Waste | Must be manifested under specific RCRA codes (e.g., F002 proxy)[7]. |
| Contaminated Sharps | Puncture-Proof Halogenated Sharps | Cannot bear biohazard symbols; must be chemically destroyed[5]. |
Emergency Spill Response & Decontamination
Because this compound is a fine powder, the primary risk during a spill is aerosolization. Dry sweeping is strictly prohibited as it generates hazardous dust clouds that lead to acute respiratory irritation.
-
Isolate & Assess: Evacuate non-essential personnel from the immediate area.
-
Don PPE: Equip an N95 or P100 particulate respirator, chemical-resistant safety goggles, and nitrile gloves[7].
-
Dust-Free Containment: Cover the spill with damp paper towels to suppress dust, or utilize a HEPA-filtered vacuum explicitly dedicated to chemical spills.
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth HDPE hazardous waste container.
-
Surface Decontamination: Wash the spill surface with a compatible solvent (e.g., a small volume of isopropanol) followed by soap and water. All cleanup materials must be bagged and tagged as halogenated hazardous waste[7].
Decision tree and response pathway for a brominated solid chemical spill.
References
-
Bates College. "Chemical Safety | Science Resource Support Services." Bates College Environmental Health & Safety. Available at:[Link]
-
UTIA Safety Office. "Hazardous Waste Guide." University of Tennessee. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Federal Register: Land Disposal Restrictions for Newly Listed Wastes and Contaminated Debris; Proposed Rule." EPA NEPIS. Available at:[Link]
-
RECORD. "Émissions de molécules halogénées (hors chlore) et de particules fines par les incinérateurs – Étude de la formation." Réseau Coopératif de Recherche sur les Déchets. Available at:[Link]
-
ResearchGate. "Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA." ResearchGate Publications. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. record-net.org [record-net.org]
- 4. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. in.ewu.edu [in.ewu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
